molecular formula C27H35N5O6S B11933563 SID 26681509 quarterhydrate

SID 26681509 quarterhydrate

Cat. No.: B11933563
M. Wt: 557.7 g/mol
InChI Key: GQNHENAIYGJDBR-FTBISJDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SID 26681509 quarterhydrate is a useful research compound. Its molecular formula is C27H35N5O6S and its molecular weight is 557.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H35N5O6S

Molecular Weight

557.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate

InChI

InChI=1S/C27H33N5O5S.H2O/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21;/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36);1H2/t22-;/m0./s1

InChI Key

GQNHENAIYGJDBR-FTBISJDPSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C.O

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C.O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to SID 26681509 Quarterhydrate: A Potent, Slow-Binding Inhibitor of Cathepsin L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of SID 26681509 quarterhydrate, a potent and selective inhibitor of human cathepsin L. This document details its mechanism of action, kinetic parameters, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in the fields of enzymology, drug discovery, and molecular pharmacology.

Core Compound Properties and Mechanism of Action

SID 26681509 is a novel, small molecule thiocarbazate that acts as a potent, reversible, competitive, and selective inhibitor of human cathepsin L.[1] Discovered through a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository, this compound exhibits a slow-binding inhibition mechanism.[1][2] Its potency increases with pre-incubation time with the enzyme, demonstrating an initial IC50 of 56 nM, which improves to 1.0 nM after a four-hour pre-incubation period.[1][2]

The inhibition by SID 26681509 is characterized as a slow-binding and slowly reversible competitive process.[1][2] Transient kinetic analysis has determined the inhibition rate constants to be k_on = 24,000 M⁻¹s⁻¹ and k_off = 2.2 × 10⁻⁵ s⁻¹, with a calculated Ki of 0.89 nM.[1][2]

Quantitative Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of SID 26681509 have been evaluated against a panel of proteases. The data, summarized in the tables below, highlight its high affinity for cathepsin L and its selectivity over other related cysteine proteases and the serine protease, cathepsin G.

Table 1: Inhibitory Potency (IC50) of SID 26681509 against Human Cathepsin L with Pre-incubation
Pre-incubation TimeIC50 (nM)
0 hours56 ± 4
1 hour7.5 ± 1.0
2 hours4.2 ± 0.6
4 hours1.0 ± 0.5

Data sourced from Shah et al., 2008.[1]

Table 2: Kinetic Constants for the Inhibition of Human Cathepsin L by SID 26681509
ParameterValue
k_on (M⁻¹s⁻¹)24,000
k_off (s⁻¹)2.2 × 10⁻⁵
Ki (nM)0.89

Data sourced from Shah et al., 2008.[1][2]

Table 3: Selectivity Profile of SID 26681509 against Various Proteases (IC50 values at 1 hour)
ProteaseIC50 (nM)Selectivity Index (IC50 Protease / IC50 Cathepsin L)
Human Cathepsin L7.51
Papain61882.4
Human Cathepsin B>10,000>1333
Human Cathepsin K8,4421125.6
Human Cathepsin S1,130150.7
Human Cathepsin V50066.7
Human Cathepsin GNo inhibition-

IC50 values for cathepsins B, K, S, and V, and papain were determined after a one-hour incubation.[1] SID 26681509 showed no inhibitory activity against the serine protease cathepsin G.[1]

Table 4: Activity of SID 26681509 against Parasites
OrganismIC50 (µM)
Plasmodium falciparum15.4 ± 0.6
Leishmania major12.5 ± 0.6

Data sourced from Shah et al., 2008.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize SID 26681509.

Cathepsin L Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of SID 26681509 against human cathepsin L.

Materials:

  • Human liver cathepsin L (e.g., Calbiochem 219402)

  • Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC, e.g., Sigma C9521)

  • SID 26681509

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well assay plates

Procedure:

  • Prepare a stock solution of SID 26681509 in DMSO. Perform a 16-point, two-fold serial dilution to create a range of inhibitor concentrations.

  • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for controls) to 38 µL of water in each well.

  • Activate the cathepsin L by incubating it in the assay buffer for 30 minutes prior to use to ensure the reduction of the active site cysteine.

  • To initiate the reaction, add 50 µL of 17.4 ng/mL cathepsin L in assay buffer, followed by 10 µL of 10 µM Z-Phe-Arg-AMC in a five-times concentrated assay buffer. The final reaction volume is 100 µL with a final DMSO concentration of 2%.

  • For time-dependent inhibition studies, pre-incubate 47.5 µL of 18.3 ng/mL cathepsin L with 47.5 µL of SID 26681509 at various concentrations for up to 4 hours before adding 5 µL of the substrate to start the reaction.

  • Monitor the hydrolysis of Z-Phe-Arg-AMC by measuring the increase in fluorescence (excitation: 355 nm, emission: 460 nm) over time using a fluorescent microplate reader.

  • Calculate IC50 values by fitting the dose-response data to a suitable sigmoidal model.

Reversibility Assay

This dilution protocol is designed to determine the reversibility of the inhibitor-enzyme interaction.

Procedure:

  • Prepare a concentrated mixture of cathepsin L (870 ng/mL, 100-fold the final assay concentration) and SID 26681509 (75 nM, 10-fold its IC50 after 1-hour pre-incubation).

  • Incubate this mixture for 1 hour at room temperature in a 2 µL volume.

  • Dilute the mixture 100-fold into a 96-well plate containing assay buffer with 1 µM Z-Phe-Arg-AMC to a final volume of 200 µL.

  • Immediately monitor the enzymatic activity by measuring fluorescence as described above.

  • A rapid restoration of enzymatic activity indicates a reversible inhibitor. The Shah et al. study observed that only 11% of enzymatic activity was restored after 6000 seconds, confirming the slow reversibility of SID 26681509.[1]

Selectivity Assays

The inhibitory activity of SID 26681509 against other proteases was determined using similar protocols, with variations in enzymes and substrates.

  • Cathepsin G Assay: Human neutrophil cathepsin G (4.2 µg/mL) was assayed with 15 µM Suc-Ala-Ala-Pro-Phe-AMC substrate in the same assay buffer as the cathepsin L assay.[1]

  • Other Cathepsins and Papain: Assays for papain and human cathepsins B, K, S, and V were conducted without pre-incubation of the enzyme and inhibitor, and IC50 values were calculated at multiple time points (10, 30, 60, and 90 minutes) to assess the slow-binding nature of the inhibition.[1]

Molecular Docking

Molecular docking studies were performed to predict the binding mode of SID 26681509.

Methodology:

  • Software: XP (extra precision) Glide software was used for the docking calculations.

  • Protein Structure: The X-ray crystal structure of papain in complex with a known inhibitor, CLIK-148 (PDB ID: 1cvz), was used as the template.

  • Procedure: The docking protocol was first validated by its ability to reproduce the binding mode of CLIK-148. Subsequently, SID 26681509 was docked into the active site of papain to predict its binding orientation and key interactions. The docking results revealed important hydrogen bonding patterns with active site residues Gln19, Cys25, Gly66, Asp158, and Trp177, as well as hydrophobic interactions within the S2 and S1' subsites.

Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow for the characterization of SID 26681509.

Inhibition_Mechanism cluster_enzyme Enzyme States cluster_ligands Ligands E Cathepsin L (E) ES Enzyme-Substrate Complex (ES) E->ES k_on(S) EI Initial Enzyme-Inhibitor Complex (EI) E->EI k_on ES->E k_off(S) P Product (P) ES->P k_cat EI_star Tight Enzyme-Inhibitor Complex (EI*) EI->EI_star Slow Isomerization S Substrate (S) I SID 26681509 (I)

Caption: Slow-binding inhibition mechanism of SID 26681509 on Cathepsin L.

Experimental_Workflow cluster_assays In Vitro Assays cluster_in_silico In Silico Analysis cluster_biological Biological Evaluation HTS High-Throughput Screen IC50 IC50 Determination HTS->IC50 Hit Identification Kinetics Kinetic Analysis (kon, koff) IC50->Kinetics Reversibility Reversibility Assay IC50->Reversibility Selectivity Selectivity Profiling IC50->Selectivity Toxicity Toxicity Assays (Cell & Zebrafish) IC50->Toxicity Parasite Anti-parasitic Activity IC50->Parasite Docking Molecular Docking Kinetics->Docking Mechanism Insight

Caption: Experimental workflow for the characterization of SID 26681509.

HMGB1_Pathway_Inhibition HMGB1 HMGB1 (disulfide) CatV Cathepsin V HMGB1->CatV interacts with TLR4 TLR4 CatV->TLR4 interacts with MyD88 MyD88 TLR4->MyD88 recruits Inflammation Inflammation (e.g., TNF-α production) MyD88->Inflammation signaling cascade SID SID 26681509 SID->CatV inhibits

Caption: Postulated indirect inhibition of HMGB1-TLR4 signaling by SID 26681509.

References

In-Depth Technical Guide: Structure-Activity Relationship of SID 26681509 Quarterhydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SID 26681509 quarterhydrate is a potent, selective, and reversible small molecule inhibitor of human cathepsin L.[1][2][3][4][5] This thiocarbazate compound demonstrates a slow-binding and slowly reversible competitive inhibition mechanism.[1][5][6][7] It exhibits significant selectivity for cathepsin L over other related cysteine proteases and shows no activity against the serine protease cathepsin G.[1][4][5][6] Beyond its enzymatic inhibition, SID 26681509 has shown activity against the parasites Plasmodium falciparum and Leishmania major.[1][5][6][7] Furthermore, it has demonstrated the ability to modulate inflammatory pathways by blocking the production of TNF-α induced by high-mobility group box 1 (HMGB1).[1][5][8] This technical guide provides a comprehensive overview of the structure-activity relationship of SID 26681509, including detailed quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction

Cathepsin L, a lysosomal cysteine protease, is implicated in a variety of physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. Its dysregulation has been linked to diseases such as cancer, arthritis, and certain infectious diseases. This compound emerged from a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository as a potent inhibitor of human cathepsin L.[6][7] Its unique thiocarbazate scaffold and slow-binding kinetic profile make it a valuable tool for studying the biological functions of cathepsin L and a potential starting point for the development of novel therapeutics.

Quantitative Structure-Activity Relationship Data

The inhibitory activity of SID 26681509 has been quantified against its primary target, human cathepsin L, as well as other related proteases and parasitic organisms. The data is summarized in the tables below.

Table 1: Inhibitory Activity against Human Cathepsin L
ParameterValueConditionsReference
IC₅₀56 nMNo preincubation[1][2][3][4][5][6][7]
IC₅₀7.5 ± 1.0 nM1-hour preincubation[6]
IC₅₀4.2 ± 0.6 nM2-hour preincubation[6]
IC₅₀1.0 ± 0.5 nM4-hour preincubation[1][5][6][7]
Kᵢ0.89 nM-[5][7][8]
kₒₙ24,000 M⁻¹s⁻¹-[5][7][8]
kₒff2.2 x 10⁻⁵ s⁻¹-[5][7][8]
Table 2: Selectivity Profile against Other Proteases (IC₅₀ values after 1 hour)
ProteaseIC₅₀ (nM)Selectivity Index (IC₅₀ Protease / IC₅₀ Cathepsin L)Reference
Papain61811[1][6]
Cathepsin B8,442151[1][6]
Cathepsin K>10,000>178[1][6]
Cathepsin S3,92070[1][6]
Cathepsin V5009[1][5][8]
Cathepsin GNo inhibition-[1][3][4][5][6]
Table 3: Antiparasitic Activity

| Organism | IC₅₀ (µM) | Reference | |---|---|---|---| | Plasmodium falciparum | 15.4 ± 0.6 |[1][5][6][7] | | Leishmania major | 12.5 ± 0.6 |[1][5][6][7] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the available literature.

Cathepsin L Inhibition Assay

This protocol is based on the methods described by Shah et al. (2008).

  • Materials:

    • Human liver Cathepsin L (Calbiochem)

    • Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) substrate (Sigma)

    • SID 26681509

    • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

    • 96-well or 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of SID 26681509 in DMSO.

    • Activate human liver cathepsin L by incubating it in the assay buffer for 30 minutes at room temperature to ensure the catalytic cysteine is in its reduced form.

    • For IC₅₀ determination with preincubation, mix the activated cathepsin L with the desired concentration of SID 26681509 and incubate for the specified time (e.g., 1, 2, or 4 hours) at room temperature. For no-preincubation experiments, proceed directly to the next step.

    • Add the enzyme-inhibitor mixture (or activated enzyme alone for control) to the microplate wells.

    • Initiate the reaction by adding the Z-Phe-Arg-AMC substrate to a final concentration of 1 µM.

    • Immediately monitor the hydrolysis of the substrate by measuring the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Slow-Binding Inhibition Kinetics

The kinetic parameters for slow-binding inhibition were determined through a transient kinetic analysis.

  • Procedure:

    • Reaction progress curves are generated by mixing the enzyme, substrate, and varying concentrations of SID 26681509.

    • The curves are fitted to a model for single-step slow-binding inhibition to determine the observed rate of onset of inhibition (k_obs) at each inhibitor concentration.

    • The association rate constant (kₒₙ) and the dissociation rate constant (kₒff) are then determined by plotting k_obs versus the inhibitor concentration.

In Vitro Parasite Growth Inhibition Assays
  • Plasmodium falciparum Propagation Assay: The inhibitory activity against the malaria parasite Plasmodium falciparum was assessed in an in vitro propagation assay.[6]

  • Leishmania major Promastigote Toxicity Assay: The toxicity of SID 26681509 towards Leishmania major promastigotes was determined to evaluate its anti-leishmanial activity.[6]

Signaling Pathways and Mechanisms of Action

Slow-Binding Inhibition of Cathepsin L

SID 26681509 exhibits a slow-binding inhibition mechanism, which is characterized by an initial weak binding to the enzyme followed by a slower conformational change that results in a tighter binding complex. This two-step process is depicted in the following diagram.

Slow_Binding_Inhibition E_I E + I EI E-I (Initial Complex) E_I->EI k_on (fast) EI->E_I k_off (fast) EI_star E-I* (Tight Complex) EI->EI_star k_isomerization (slow) EI_star->EI k_reverse_isomerization (slow)

Caption: Slow-binding inhibition mechanism of SID 26681509 with Cathepsin L.

Inhibition of HMGB1-Induced TNF-α Production

SID 26681509 has been shown to block the production of the pro-inflammatory cytokine TNF-α induced by High-Mobility Group Box 1 (HMGB1).[1][5][8] This suggests that cathepsin L (or a related cathepsin) may be involved in the signaling cascade initiated by HMGB1. The proposed pathway involves the interaction of HMGB1 with Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, leading to the downstream activation of signaling pathways that result in TNF-α production.

HMGB1_Signaling_Pathway HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 MyD88 MyD88 TLR4->MyD88 Downstream_Signaling Downstream Signaling (e.g., NF-κB) MyD88->Downstream_Signaling TNF_alpha TNF-α Production Downstream_Signaling->TNF_alpha SID26681509 SID 26681509 Cathepsin_V Cathepsin V SID26681509->Cathepsin_V inhibits Cathepsin_V->MyD88 interacts with

Caption: Proposed pathway of SID 26681509 inhibiting HMGB1-induced TNF-α production.

Conclusion

This compound is a well-characterized inhibitor of human cathepsin L with a distinct slow-binding kinetic profile and high selectivity. Its ability to inhibit parasitic growth and modulate inflammatory responses highlights the potential of targeting cathepsin L in various disease contexts. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the fields of enzymology, drug discovery, and molecular pharmacology for further investigation and development of cathepsin L inhibitors.

References

An In-depth Technical Guide to SID 26681509 Quarterhydrate: A Potent and Selective Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509, identified by CAS number 958772-66-2, is a potent, reversible, and selective inhibitor of human cathepsin L.[1][2][3][4][5][6][7][8] This thiocarbazate-based small molecule has demonstrated significant potential in various therapeutic areas, including anti-parasitic and anti-inflammatory applications. This technical guide provides a comprehensive overview of SID 26681509 quarterhydrate, including its biochemical properties, experimental data, and relevant methodologies to facilitate further research and development.

Chemical and Physical Properties

SID 26681509 is characterized by the molecular formula C27H33N5O5S and a molecular weight of 539.65 g/mol .[2][6][9][10] The quarterhydrate form has a molecular weight of 544.16 g/mol .[11]

PropertyValueSource
CAS Number 958772-66-2[1][2][3][4][6][7][9][10][12][13][14]
Molecular Formula C27H33N5O5S[2][3][4][6][7][9][10]
Molecular Weight 539.65[2][4][6][9][10]
Alternate Names N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide[6][15]
Appearance White to off-white solid[1]
Solubility DMSO: ≥50 mM, Ethanol: ≥10 mM[2][4]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[1][10]

Biological Activity and Mechanism of Action

SID 26681509 is a slow-binding, competitive, and reversible inhibitor of human cathepsin L.[1][5][14] Its mechanism involves interaction with the active site of the enzyme, thereby preventing substrate processing. The inhibition is time-dependent, with potency increasing significantly upon pre-incubation with the enzyme.[3][14]

Inhibition of Cathepsin L and Other Proteases

The primary target of SID 26681509 is human cathepsin L, with a reported IC50 of 56 nM without pre-incubation.[1][2][3][4][5][7][8] The potency increases to 1.0 nM after a 4-hour pre-incubation period.[1][3][5][14] The compound exhibits selectivity over other cathepsins and the serine protease cathepsin G.[1][5][10]

TargetIC50Pre-incubation TimeSource
Human Cathepsin L 56 nM0 min[1][2][3][4][5][7][8][14]
7.5 nM1 hr[3][14]
4.2 nM2 hr[3][14]
1.0 nM4 hr[1][3][5][14]
Papain 618 nM1 hr[1][14]
Cathepsin B 8.442 µM1 hr[1][14]
Cathepsin K >1 µM1 hr[1][14]
Cathepsin S >1 µM1 hr[1][14]
Cathepsin V 0.5 µMNot specified[5][10]
Cathepsin G No inhibitory activityNot specified[1][2][4][5][10][14]
Kinetic Parameters

Transient kinetic analysis has revealed the slow-binding nature of SID 26681509.[1][5]

ParameterValueSource
kon (association rate constant) 24,000 M⁻¹s⁻¹[1][5][10]
koff (dissociation rate constant) 2.2 × 10⁻⁵ s⁻¹[1][5][10]
Ki (inhibition constant) 0.89 nM[1][5][10]
Anti-parasitic and Anti-inflammatory Activity

SID 26681509 has demonstrated efficacy against parasitic organisms and in models of inflammation. It inhibits the in vitro propagation of Plasmodium falciparum and is toxic to Leishmania major promastigotes.[1][3][5][8] The compound also blocks the production of TNF-α induced by high-mobility group box 1 (HMGB1), suggesting a role in modulating inflammatory signaling pathways.[5][10]

Organism/Cell TypeIC50 / EffectSource
Plasmodium falciparum 15.4 µM[1][3][5][8][10]
Leishmania major 12.5 µM[1][3][5][8][10]
HMGB1-induced TNF-α production Dose-dependent blockade (1-30 µM)[5][10]
Human Aortic Endothelial Cells Non-toxic up to 100 µM[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following methodologies are based on the available literature.

IC50 Determination for Cathepsin L

This protocol is adapted from the work of Shah et al. (2008).[14]

  • Preparation of Reagents:

    • Prepare a stock solution of SID 26681509 in DMSO.

    • Perform a 16-point two-fold serial dilution of the inhibitor.

    • Prepare assay buffer and a solution of human cathepsin L.

    • Prepare the substrate solution (e.g., Z-Phe-Arg-AMC).

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for controls) to each well containing 38 µL of water.

    • Add the enzyme solution to initiate the reaction (or pre-incubate the enzyme and inhibitor for specified times).

    • Add the substrate solution to start the measurement.

    • Monitor the fluorescence signal over time to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Fit the dose-response data to a suitable model to determine the IC50 value.

Kinetic Characterization (Slow-Binding Inhibition)

This protocol is a conceptual outline based on the described kinetic studies.[1][5][14]

  • Progress Curve Analysis:

    • Mix the enzyme, substrate, and varying concentrations of SID 26681509.

    • Continuously monitor the product formation over time.

    • Fit the resulting progress curves to a model for slow-binding inhibition to determine the apparent association rate constant.

  • Reversibility Assay:

    • Pre-incubate cathepsin L with a concentration of SID 26681509 that is a multiple of its IC50.

    • After incubation, rapidly dilute the enzyme-inhibitor complex into an assay buffer containing the substrate.

    • Monitor the recovery of enzymatic activity over time. A slow recovery indicates a slowly reversible inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to SID 26681509.

Cathepsin_L_Inhibition_Pathway cluster_0 Cellular Environment SID_26681509 SID 26681509 Cathepsin_L_Active Active Cathepsin L SID_26681509->Cathepsin_L_Active Inhibition (Reversible, Competitive) Cathepsin_L_Inactive Inactive Cathepsin L Cleaved_Products Cleaved Products Cathepsin_L_Active->Cleaved_Products Cleavage Substrate Protein Substrates Substrate->Cathepsin_L_Active Binding Downstream_Effects Downstream Biological Effects Cleaved_Products->Downstream_Effects Leads to

Caption: Mechanism of Cathepsin L inhibition by SID 26681509.

Anti_Inflammatory_Signaling HMGB1 HMGB1 TLR4_MyD88 TLR4/MyD88 Complex HMGB1->TLR4_MyD88 Activates NF_kB_Activation NF-κB Activation TLR4_MyD88->NF_kB_Activation Leads to Cathepsin_V Cathepsin V Cathepsin_V->TLR4_MyD88 Interacts with SID_26681509_alt SID 26681509 (Inhibits Cathepsin V) SID_26681509_alt->Cathepsin_V Inhibits TNF_alpha TNF-α Production NF_kB_Activation->TNF_alpha Induces Inflammation Inflammation TNF_alpha->Inflammation

Caption: Putative anti-inflammatory signaling pathway of SID 26681509.

Experimental_Workflow Start Start: Compound Synthesis (Myers et al., 2008) In_Vitro_Screening In Vitro Screening: IC50 vs. Cathepsin L Start->In_Vitro_Screening Kinetic_Analysis Kinetic Analysis: Slow-binding & Reversibility In_Vitro_Screening->Kinetic_Analysis Selectivity_Panel Selectivity Profiling: Other Cathepsins & Proteases In_Vitro_Screening->Selectivity_Panel Cell_Based_Assays Cell-Based Assays: Anti-parasitic & Anti-inflammatory Kinetic_Analysis->Cell_Based_Assays Selectivity_Panel->Cell_Based_Assays Toxicity_Assay Toxicity Assessment: (e.g., HAEC, Zebrafish) Cell_Based_Assays->Toxicity_Assay In_Vivo_Studies In Vivo Efficacy Studies: (e.g., Sepsis, I/R models) Toxicity_Assay->In_Vivo_Studies End End: Lead Optimization In_Vivo_Studies->End

Caption: General experimental workflow for the evaluation of SID 26681509.

In Vivo Studies

In murine models, treatment with SID 26681509 has been shown to significantly improve survival in cases of sepsis and reduce liver damage following warm liver ischemia/reperfusion (I/R).[1][5] Furthermore, the compound demonstrated a lack of toxicity in a live zebrafish organism assay at a concentration of 100 µM.[3]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human cathepsin L with promising therapeutic potential. Its demonstrated activity in models of parasitic infection and inflammation warrants further investigation. This guide provides a foundational resource for researchers to design and execute further studies to explore the full therapeutic utility of this compound.

References

SID 26681509 quarterhydrate molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Weight of SID 26681509 Quarterhydrate

For researchers, scientists, and drug development professionals, precise molecular weight determination is fundamental for experimental accuracy, particularly in areas such as stoichiometry, solution preparation, and analytical characterization. This guide provides a detailed analysis of the molecular weight of this compound, a potent, reversible, and selective inhibitor of human cathepsin L[1][2][3][4][5].

Quantitative Data Summary

The molecular properties of SID 26681509 and its quarterhydrate form are summarized below. The quarterhydrate includes one-quarter of a water molecule per molecule of SID 26681509.

PropertySID 26681509 (Anhydrous)This compound
Molecular Formula C₂₇H₃₃N₅O₅S[6][7][8]C₂₇H₃₃N₅O₅S · 1/4H₂O[9]
Molecular Weight 539.65 g/mol [4][6][7]544.16 g/mol [9]
CAS Number 958772-66-2[6][7][8]N/A

Experimental Protocols: Molecular Weight Calculation

The molecular weight of this compound is calculated based on the molecular formula of the anhydrous compound and the addition of water.

Materials and Constants
  • Molecular Formula of SID 26681509: C₂₇H₃₃N₅O₅S

  • Atomic Weights ( g/mol ):

    • Carbon (C): 12.011

    • Hydrogen (H): 1.008

    • Nitrogen (N): 14.007

    • Oxygen (O): 15.999

    • Sulfur (S): 32.065

  • Molecular Weight of Water (H₂O): 18.015 g/mol

Methodology for Anhydrous Molecular Weight Calculation

The molecular weight of the anhydrous SID 26681509 is the sum of the atomic weights of all atoms in its formula:

  • MW = (27 * 12.011) + (33 * 1.008) + (5 * 14.007) + (5 * 15.999) + (1 * 32.065)

  • MW = 324.297 + 33.264 + 70.035 + 79.995 + 32.065 = 539.656 g/mol

Methodology for Quarterhydrate Molecular Weight Calculation

The quarterhydrate form includes 0.25 moles of water per mole of the compound.

  • MW_quarterhydrate = MW_anhydrous + (0.25 * MW_water)

  • MW_quarterhydrate = 539.656 + (0.25 * 18.015)

  • MW_quarterhydrate = 539.656 + 4.50375 = 544.16 g/mol (rounded to two decimal places)

Visualization of a Key Signaling Pathway

SID 26681509 is a selective inhibitor of cathepsin L, a lysosomal cysteine protease involved in various physiopathological processes[3][10]. The following diagram illustrates the inhibitory action of SID 26681509 on the enzymatic activity of cathepsin L.

InhibitionPathway cluster_0 Cellular Environment ProcathepsinL Procathepsin L CathepsinL Active Cathepsin L ProcathepsinL->CathepsinL Activation Substrate Protein Substrate CathepsinL->Substrate Binding InhibitedComplex Cathepsin L-Inhibitor Complex CathepsinL->InhibitedComplex Products Cleavage Products Substrate->Products Cleavage SID26681509 SID 26681509 SID26681509->InhibitedComplex

Caption: Inhibition of Cathepsin L by SID 26681509.

References

Discovery of SID 26681509: A Potent and Selective Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of SID 26681509, a novel, potent, and selective slow-binding inhibitor of human cathepsin L. The document details the quantitative biochemical data, experimental methodologies, and the logical workflow of its identification, serving as a critical resource for researchers in the fields of enzymology, drug discovery, and molecular biology.

Introduction to Cathepsin L and the Discovery of SID 26681509

Cathepsin L is a lysosomal cysteine protease belonging to the papain-like superfamily, playing a crucial role in various physiological processes, including protein degradation, antigen presentation, and hormone processing.[1] Its dysregulation has been implicated in numerous pathologies such as cancer, neurodegenerative disorders, and infectious diseases, making it a significant target for therapeutic intervention.[2]

SID 26681509, a novel thiocarbazate, was identified as a potent inhibitor of human cathepsin L following a high-throughput screening of 57,821 compounds from the NIH Molecular Libraries Small Molecule Repository.[2][3] The initial hit, an oxadiazole (SID 861540), was found to be a prodrug that converts to a more active, ring-opened form. SID 26681509 is the stable, Boc-protected S-enantiomer of this active by-product.[2] This molecule exhibits a slow-binding and slowly reversible competitive inhibition mechanism against cathepsin L.[2][3]

Quantitative Inhibitory Profile of SID 26681509

The inhibitory potency and kinetics of SID 26681509 against human cathepsin L and other related proteases have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: Time-Dependent Inhibition of Human Cathepsin L by SID 26681509
Pre-incubation TimeIC50 (nM)
0 hours56 ± 4
1 hour7.5 ± 1.0
2 hours4.2 ± 0.6
4 hours1.0 ± 0.5

Data sourced from Shah et al., 2008.[2] This data demonstrates the slow-binding nature of the inhibitor, with potency increasing significantly with longer pre-incubation times with the enzyme.[2][4]

Table 2: Kinetic Constants for SID 26681509 Inhibition of Human Cathepsin L
ParameterValue
k_on (M⁻¹s⁻¹)24,000
k_off (s⁻¹)2.2 x 10⁻⁵
K_i (nM)0.89

Data sourced from Shah et al., 2008.[2][3] These constants were determined through transient kinetic analysis for single-step reversibility.[2][5]

Table 3: Selectivity Profile of SID 26681509 Against Various Cysteine Proteases
ProteaseIC50 (nM) (after 1 hour)Selectivity Index (IC50 Protease / IC50 Cathepsin L)
Cathepsin L7.51
Papain61882
Cathepsin B8,4421,126
Cathepsin K>10,000>1,333
Cathepsin S7,125950
Cathepsin V50067
Cathepsin GNo inhibition-

Data compiled from Shah et al., 2008 and other sources.[2][5][6] The selectivity index highlights the compound's high specificity for cathepsin L over other related proteases.[2][3]

Table 4: In Vitro Biological Activity of SID 26681509
AssayCell Line/OrganismIC50 (µM)
Anti-parasitic ActivityPlasmodium falciparum15.4 ± 0.6
Anti-parasitic ActivityLeishmania major promastigotes12.5 ± 0.6
CytotoxicityHuman Aortic Endothelial Cells> 100
ToxicityZebrafish (live organism)> 100

Data sourced from Shah et al., 2008.[2][4] These results indicate the potential for SID 26681509 in treating parasitic diseases with a favorable initial toxicity profile.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the characterization of SID 26681509.

Cathepsin L Inhibition Assay (IC50 Determination)

This protocol outlines the fluorometric assay used to determine the inhibitory potency of SID 26681509.

Materials:

  • Human Liver Cathepsin L (e.g., Calbiochem 219402)[2]

  • Fluorogenic Substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC)[2]

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5[2]

  • SID 26681509 in DMSO

  • 96-well or 384-well black assay plates[1][2]

  • Fluorescence microplate reader (excitation = 360-400 nm, emission = 460-505 nm)[1][7]

Procedure:

  • Enzyme Preparation: Prepare a working solution of human cathepsin L in the assay buffer. Pre-incubate the enzyme solution for 30 minutes to ensure the reduction of the active site cysteine.[2]

  • Inhibitor Preparation: Perform a serial dilution of SID 26681509 in DMSO. For a 16-point dose-response curve, concentrations can range from 2.5 mM to 76 nM.[2]

  • Assay Plate Setup:

    • Add the diluted inhibitor solutions to the appropriate wells of the assay plate.

    • Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only).[2]

  • Enzyme and Inhibitor Pre-incubation: Add the prepared cathepsin L solution to the wells containing the inhibitor. The final enzyme concentration should be around 8.7 ng/mL.[2] Incubate for the desired period (0, 1, 2, or 4 hours) at room temperature with gentle agitation to assess time-dependent inhibition.[1][2]

  • Reaction Initiation: Add the Z-Phe-Arg-AMC substrate to all wells to initiate the reaction. The final substrate concentration is typically 1 µM.[2]

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically or at a fixed time point (e.g., 60 minutes) at room temperature, protecting the plate from light.[1]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Assays

To determine the selectivity of SID 26681509, similar inhibition assays were performed using other proteases.

Materials:

  • Papain, Cathepsin B, Cathepsin G, Cathepsin K, Cathepsin S, and Cathepsin V[2]

  • Appropriate substrates for each enzyme (e.g., Z-Arg-Arg-AMC for Cathepsin B)[2]

  • Assay buffers optimized for each protease.

Procedure: The general procedure is similar to the cathepsin L inhibition assay, with modifications to the enzyme, substrate, and buffer conditions as required for each specific protease. IC50 values are determined after a one-hour pre-incubation of the inhibitor with the respective enzyme.[2]

Visualizing the Discovery and Mechanism

Diagrams are provided below to illustrate the workflow of the discovery process and the proposed mechanism of action.

G cluster_0 High-Throughput Screening cluster_1 Hit Characterization & Optimization cluster_2 Biochemical & Biological Evaluation HTS 57,821 Compound Screen (NIH Molecular Libraries) Hit Initial Hit Identified: SID 861540 (Oxadiazole) IC50 = 130 nM HTS->Hit BioAssay #460 Structure Structure Elucidation (LC-MS) Hit->Structure Active_Form Active Compound is Ring-Opened Form Structure->Active_Form Optimization Synthesis of Stable S-enantiomer: SID 26681509 (Thiocarbazate) Active_Form->Optimization Potency Potency Determination: IC50 = 56 nM (0 hr) IC50 = 1.0 nM (4 hr) Optimization->Potency Kinetics Kinetic Analysis: Slow-binding, Reversible Potency->Kinetics Selectivity Selectivity Profiling: >7-fold selective over other cathepsins Kinetics->Selectivity Toxicity Toxicity Assays: Non-toxic in human cells and zebrafish Selectivity->Toxicity

Caption: Discovery workflow of SID 26681509 as a cathepsin L inhibitor.

G E Cathepsin L (Enzyme) EI_star EI* (Initial Complex) E->EI_star kon P Product (Fluorescence) E->P kcat I SID 26681509 (Inhibitor) I->EI_star EI_double_star EI** (Optimized Complex) EI_star->EI_double_star Slow conformational change EI_double_star->E koff (very slow) S Substrate (Z-Phe-Arg-AMC) S->P

References

In-Depth Technical Guide: SID 26681509 Quarterhydrate for Parasitology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 quarterhydrate is a potent, reversible, and competitive inhibitor of human cathepsin L, a lysosomal cysteine protease.[1][2][3][4][5] This small molecule has garnered significant interest in the field of parasitology due to its demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, and Leishmania major, a protozoan parasite responsible for leishmaniasis.[1][2][6][7] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, inhibitory activity, proposed mechanisms of action against parasitic targets, and detailed experimental protocols for its evaluation.

Biochemical and Pharmacological Profile

SID 26681509 is a thiocarbazate that exhibits slow-binding and slowly reversible competitive inhibition of human cathepsin L.[1][6][7] Its potency is time-dependent, with the IC50 value decreasing significantly after pre-incubation with the enzyme.[6][7][8]

Chemical Properties
PropertyValue
Molecular FormulaC₂₇H₃₃N₅O₅S·1/4H₂O
Molecular Weight544.16
CAS Number958772-66-2
SolubilitySoluble in DMSO and ethanol.[9]

Quantitative Inhibitory Activity

The inhibitory potency of SID 26681509 has been characterized against its primary target, human cathepsin L, as well as against various parasites and other related proteases.

Table 1: Inhibitory Activity of SID 26681509 against Human Cathepsin L
ParameterConditionValue
IC₅₀No pre-incubation56 nM[1][2][6][7]
IC₅₀1-hour pre-incubation7.5 ± 1.0 nM[6][8]
IC₅₀2-hour pre-incubation4.2 ± 0.6 nM[6][8]
IC₅₀4-hour pre-incubation1.0 ± 0.5 nM[1][6][7]
Kᵢ-0.89 nM[2][7][10]
kₒₙ-24,000 M⁻¹s⁻¹[2][7][10]
kₒff-2.2 x 10⁻⁵ s⁻¹[2][7][10]
Table 2: Anti-parasitic Activity of SID 26681509
ParasiteAssay TypeIC₅₀
Plasmodium falciparumIn vitro propagation15.4 µM[1][2][6][7]
Leishmania majorPromastigote toxicity12.5 µM[1][2][6][7]
Table 3: Selectivity Profile of SID 26681509 against Other Proteases
ProteaseIC₅₀ (after 1 hour)
Papain618 nM to 8.442 µM[1][2][10]
Cathepsin B618 nM to 8.442 µM[1][2][10]
Cathepsin K618 nM to 8.442 µM[1][2][10]
Cathepsin S618 nM to 8.442 µM[1][2][10]
Cathepsin V0.5 µM[1][2][10]
Cathepsin GNo inhibitory activity[1][2][3][9]

Mechanism of Action in Parasites

The anti-parasitic activity of SID 26681509 is attributed to its inhibition of cathepsin L-like cysteine proteases, which are crucial for the survival and pathogenesis of both Plasmodium falciparum and Leishmania major.

Inhibition of Plasmodium falciparum

In P. falciparum, the primary target of SID 26681509 is believed to be the falcipains, a family of cathepsin L-like cysteine proteases located in the parasite's food vacuole. These enzymes are essential for the degradation of host hemoglobin, which serves as the primary source of amino acids for the parasite. By inhibiting falcipains, SID 26681509 disrupts this vital nutritional pathway, leading to parasite death.

G cluster_erythrocyte Infected Erythrocyte Hemoglobin Host Hemoglobin FoodVacuole Parasite Food Vacuole Hemoglobin->FoodVacuole Uptake AminoAcids Amino Acids FoodVacuole->AminoAcids Degradation by Falcipains (Cathepsin L-like) ParasiteGrowth Parasite Growth & Replication AminoAcids->ParasiteGrowth SID26681509 SID 26681509 SID26681509->Inhibition Inhibition->FoodVacuole Inhibition

Fig. 1: Proposed mechanism of SID 26681509 action against P. falciparum.
Inhibition of Leishmania major

In Leishmania major, cathepsin L-like proteases play a critical role in the processing of host antigens within the phagolysosomes of infected macrophages. This process is essential for the presentation of parasite antigens to the host's immune system. By inhibiting these proteases, SID 26681509 may modulate the host immune response, potentially hindering the parasite's ability to establish and maintain infection. Additionally, these proteases are involved in parasite nutrition and survival within the host cell.

G cluster_macrophage Infected Macrophage Leishmania Leishmania major (Amastigote) Phagolysosome Phagolysosome Leishmania->Phagolysosome AntigenProcessing Host Antigen Processing Phagolysosome->AntigenProcessing Cathepsin L-like Protease Activity ParasiteSurvival Parasite Survival Phagolysosome->ParasiteSurvival Nutrient Acquisition ImmuneResponse Host Immune Response AntigenProcessing->ImmuneResponse SID26681509 SID 26681509 SID26681509->Inhibition Inhibition->Phagolysosome Inhibition

Fig. 2: Proposed mechanism of SID 26681509 action against L. major.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound against P. falciparum and L. major, as well as for assessing its enzymatic inhibition of cathepsin L.

Protocol 1: In Vitro Anti-plasmodial Susceptibility Testing using SYBR Green I-based Fluorescence Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the drug susceptibility of P. falciparum.

G start Start: P. falciparum culture (synchronized ring stage) prepare_plates Prepare 96-well plates with serial dilutions of SID 26681509 start->prepare_plates add_parasites Add parasite culture (1% parasitemia, 2% hematocrit) prepare_plates->add_parasites incubate Incubate for 72 hours (37°C, 5% CO₂, 5% O₂, 90% N₂) add_parasites->incubate lyse_cells Add SYBR Green I lysis buffer incubate->lyse_cells incubate_dark Incubate in the dark (1 hour, room temperature) lyse_cells->incubate_dark read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze Analyze data and calculate IC₅₀ read_fluorescence->analyze

Fig. 3: Workflow for P. falciparum SYBR Green I drug susceptibility assay.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete RPMI 1640 medium supplemented with human serum or Albumax

  • Human erythrocytes

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of SID 26681509 in complete medium in the 96-well plate. Include a drug-free control and a background control (uninfected erythrocytes).

  • Add the synchronized P. falciparum culture (final parasitemia of 1% and final hematocrit of 2%) to each well.

  • Incubate the plates for 72 hours in a humidified, gas-controlled incubator (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Subtract the background fluorescence and calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: In Vitro Anti-leishmanial Susceptibility Testing using MTT Assay

This protocol is based on the colorimetric MTT assay to assess the viability of L. major promastigotes.

G start Start: L. major promastigote culture (logarithmic phase) prepare_plates Prepare 96-well plates with serial dilutions of SID 26681509 start->prepare_plates add_promastigotes Add promastigote suspension (e.g., 1 x 10⁶ cells/mL) prepare_plates->add_promastigotes incubate Incubate for 72 hours (26°C) add_promastigotes->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization buffer (e.g., acidified SDS) incubate_mtt->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance analyze Analyze data and calculate IC₅₀ read_absorbance->analyze

References

In-Depth Technical Guide: SID 26681509 Quarterhydrate in Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The quest for effective therapeutic interventions has led to the exploration of various molecular pathways implicated in the septic inflammatory cascade. This technical guide focuses on SID 26681509 quarterhydrate, a potent and selective inhibitor of cathepsin L, and its therapeutic potential in preclinical sepsis models. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction to this compound

This compound is a small molecule compound identified as a potent, reversible, and competitive inhibitor of human cathepsin L.[1][2] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and antigen presentation. Beyond its physiological functions, cathepsin L is implicated in various pathological processes, including the inflammatory response characteristic of sepsis.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₂₇H₃₃N₅O₅S·1/4H₂O
Molecular Weight 544.16 g/mol
CAS Number 958772-66-2
Appearance Solid

Mechanism of Action in Sepsis

The therapeutic potential of this compound in sepsis is primarily attributed to its inhibition of cathepsin L, which in turn modulates the host's inflammatory response. A key pathway implicated is the High Mobility Group Box 1 (HMGB1) signaling cascade.

HMGB1 is a damage-associated molecular pattern (DAMP) molecule released by activated immune cells or necrotic cells during sepsis. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that results in the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), a pivotal mediator of septic shock.

SID 26681509 has been shown to dose-dependently block HMGB1-induced TNF-α production.[1][3] This suggests that by inhibiting cathepsin L, SID 26681509 interferes with the HMGB1-TLR4-NF-κB signaling axis, thereby dampening the excessive pro-inflammatory cytokine storm that drives sepsis pathophysiology.

SID 26681509 Mechanism of Action in Sepsis Sepsis Sepsis (Infection/Injury) HMGB1 Extracellular HMGB1 Sepsis->HMGB1 Release of TLR4 TLR4 Receptor HMGB1->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Induces Transcription of Inflammation Systemic Inflammation Organ Dysfunction Cytokines->Inflammation SID26681509 SID 26681509 quarterhydrate CathepsinL Cathepsin L SID26681509->CathepsinL Inhibits CathepsinL->HMGB1 Modulates HMGB1 Pathway CLP Experimental Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia SurgeryPrep Shave and Disinfect Abdomen Anesthesia->SurgeryPrep Laparotomy Midline Laparotomy SurgeryPrep->Laparotomy CecumExteriorization Exteriorize Cecum Laparotomy->CecumExteriorization Ligation Ligate Cecum CecumExteriorization->Ligation Puncture Puncture Cecum Ligation->Puncture Reposition Reposition Cecum Puncture->Reposition Closure Close Abdominal Wall Reposition->Closure PostOp Administer Analgesia and Fluids Closure->PostOp Recovery Monitor Recovery PostOp->Recovery End End Recovery->End

References

SID 26681509 Quarterhydrate in Ischemia/Reperfusion Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemia/reperfusion (I/R) injury is a significant cause of tissue damage in various clinical settings, including organ transplantation and surgery. The pathophysiology of I/R injury is complex, involving a cascade of events including inflammation, oxidative stress, and apoptosis. SID 26681509 quarterhydrate, a potent and selective inhibitor of cathepsin L, has emerged as a promising therapeutic agent in preclinical models of I/R injury. This technical guide provides an in-depth overview of the role of this compound in mitigating I/R injury, with a focus on its mechanism of action, relevant experimental protocols, and the underlying signaling pathways. While preclinical studies report a significant reduction in liver damage with SID 26681509 treatment in murine models of warm liver I/R, specific quantitative in vivo data from these studies is not publicly available.

Introduction to this compound

This compound is a potent, reversible, and selective small-molecule inhibitor of human cathepsin L.[1] Cathepsins are a family of proteases involved in various physiological and pathological processes, including inflammation and apoptosis.[2][3] The inhibitory activity of this compound against cathepsin L and other related proteases has been well-characterized in vitro.

In Vitro Inhibitory Activity

The inhibitory potency of SID 26681509 has been determined against a panel of cathepsins and other proteases. The data highlights its high selectivity for cathepsin L.

Target EnzymeIC50 (nM)Incubation TimeNotes
Human Cathepsin L56Not specifiedPotent inhibitor.
Human Cathepsin L1.04 hoursDemonstrates slow-binding properties, with increased potency after pre-incubation.
Papain6181 hour
Cathepsin B>84421 hour
Cathepsin K>84421 hour
Cathepsin S>84421 hour
Cathepsin V500Not specified
Cathepsin GNo inhibitory activityNot specifiedA serine protease, demonstrating the selectivity of SID 26681509 for cysteine proteases.
Kinetic Properties

Kinetic analysis has revealed that SID 26681509 is a slow-binding and slowly reversible competitive inhibitor of cathepsin L.

ParameterValue
kon (M-1s-1)24,000
koff (s-1)2.2 x 10-5
Ki (nM)0.89

Ischemia/Reperfusion Injury and the Role of Cathepsin L

Ischemia/reperfusion (I/R) injury is a biphasic process. The initial ischemic phase leads to cellular hypoxia and metabolic stress. The subsequent reperfusion phase, while necessary to restore oxygen supply, paradoxically exacerbates tissue damage through a robust inflammatory response, production of reactive oxygen species (ROS), and activation of cell death pathways.[2][3]

Cathepsin L, a lysosomal cysteine protease, plays a crucial role in the inflammatory cascade associated with I/R injury.[2][3] One of the key mechanisms involves the processing and activation of downstream inflammatory mediators.

Mechanism of Action in Ischemia/Reperfusion Injury

The protective effect of this compound in I/R injury is attributed to its inhibition of cathepsin L, which in turn modulates the inflammatory response. A key signaling pathway implicated is the High Mobility Group Box 1 (HMGB1)-Toll-like Receptor 4 (TLR4) axis.

The HMGB1-TLR4 Signaling Pathway

During I/R, damaged or necrotic cells release HMGB1, a potent damage-associated molecular pattern (DAMP) molecule. Extracellular HMGB1 binds to TLR4 on immune cells, such as macrophages, triggering a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This inflammatory response contributes significantly to the tissue damage observed in I/R injury.

HMGB1_TLR4_Pathway HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 Binds SID26681509 SID 26681509 quarterhydrate CathepsinL Cathepsin L SID26681509->CathepsinL Inhibits MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Translocates IkB->NFkB_p65_p50 CathepsinL->MyD88 Cleaves/Activates (Putative) TNFa_gene TNF-α Gene Transcription NFkB_translocation->TNFa_gene Induces

Caption: The HMGB1-TLR4 signaling pathway in I/R injury.

Modulation by this compound

This compound, by inhibiting cathepsin L, is believed to interfere with the HMGB1-TLR4 signaling cascade. The precise mechanism of how cathepsin L inhibition modulates this pathway is an area of active research, but it is hypothesized to involve the prevention of cleavage and activation of downstream signaling components. In vitro studies have shown that SID 26681509 (1-30 μM) dose-dependently blocks HMGB1-induced TNF-α production without affecting cell viability.

Experimental Protocols

The following is a generalized protocol for a murine model of warm liver ischemia/reperfusion injury, based on common methodologies in the field. Specific parameters may vary between studies.

Murine Model of Warm Liver Ischemia/Reperfusion

Liver_IR_Workflow start Animal Preparation (e.g., C57BL/6 mice, 8-12 weeks old) anesthesia Anesthesia (e.g., isoflurane) start->anesthesia laparotomy Midline Laparotomy anesthesia->laparotomy ischemia Induction of Partial Hepatic Ischemia (clamping of portal triad (B1167595) to left and median lobes) laparotomy->ischemia ischemia_duration Ischemia Duration (e.g., 60-90 minutes) ischemia->ischemia_duration reperfusion Reperfusion (removal of clamp) ischemia_duration->reperfusion reperfusion_duration Reperfusion Period (e.g., 6-24 hours) reperfusion->reperfusion_duration euthanasia Euthanasia and Sample Collection reperfusion_duration->euthanasia analysis Analysis of Liver Injury (Serum ALT/AST, Histology) euthanasia->analysis

Caption: Experimental workflow for a murine liver I/R model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Atraumatic vascular clamp

  • This compound

  • Vehicle control (e.g., DMSO, saline)

Procedure:

  • Animal Preparation: Anesthetize the mice using isoflurane.

  • Surgical Procedure: Perform a midline laparotomy to expose the liver.

  • Induction of Ischemia: Isolate the portal triad (portal vein, hepatic artery, and bile duct) supplying the left and median liver lobes. Apply an atraumatic vascular clamp to induce partial warm ischemia (typically 70% of the liver). The duration of ischemia is typically 60 to 90 minutes.

  • Drug Administration: this compound or vehicle is typically administered intravenously or intraperitoneally at a specific time point before or after the ischemic period. The specific dosage used in the key preclinical study is not publicly available.

  • Reperfusion: After the ischemic period, remove the vascular clamp to initiate reperfusion.

  • Postoperative Care: Suture the abdominal incision and allow the animals to recover. The reperfusion period can range from 6 to 24 hours.

  • Sample Collection: At the end of the reperfusion period, euthanize the mice and collect blood and liver tissue samples.

Assessment of Liver Injury
  • Serum Transaminases: Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum as indicators of hepatocellular injury.

  • Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). The extent of necrosis is typically quantified as a percentage of the total liver area.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation (e.g., neutrophils, macrophages) and apoptosis (e.g., cleaved caspase-3).

Summary and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for mitigating ischemia/reperfusion injury, particularly in the context of liver I/R. Its mechanism of action, centered on the inhibition of cathepsin L and the subsequent modulation of the HMGB1-TLR4 inflammatory pathway, provides a strong rationale for its further development.

However, a critical gap in the publicly available data is the lack of specific in vivo quantitative results from the key preclinical studies that have reported its efficacy in liver I/R models. Future research should aim to publish this data to allow for a more comprehensive evaluation of its therapeutic potential. Furthermore, additional studies are warranted to explore the efficacy of this compound in other models of I/R injury, such as renal and cardiac I/R, and to further elucidate the precise molecular mechanisms underlying its protective effects.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information provided is based on publicly available research, and the full details of some preclinical studies may not be available.

References

Methodological & Application

Application Notes: In Vitro Characterization of SID 26681509 Quarterhydrate, a Potent Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction SID 26681509 quarterhydrate is a potent, reversible, and selective small molecule inhibitor of human cathepsin L.[1][2][3][4] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including intracellular protein catabolism, antigen processing, tumor metastasis, and apoptosis.[5] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of SID 26681509 against human cathepsin L.

Mechanism of Action SID 26681509 acts as a slow-binding, competitive inhibitor of cathepsin L.[1][3] Its potency increases with pre-incubation time with the enzyme before the addition of the substrate.[1][3][4] The compound shows significant selectivity for cathepsin L over other proteases, such as cathepsin G, against which it displays no inhibitory activity.[1][2][3]

Quantitative Data Summary

The inhibitory potency and kinetic parameters of SID 26681509 against human cathepsin L and other related proteases are summarized below.

ParameterValueTarget EnzymeConditions / NotesReference
IC₅₀ 56 nMHuman Cathepsin LInitial measurement without pre-incubation.[1][2][3][4]
IC₅₀ 7.5 nMHuman Cathepsin L1-hour pre-incubation with the enzyme.[4]
IC₅₀ 4.2 nMHuman Cathepsin L2-hour pre-incubation with the enzyme.[4]
IC₅₀ 1.0 nMHuman Cathepsin L4-hour pre-incubation with the enzyme.[1][3][4]
Kᵢ 0.89 nMHuman Cathepsin LDetermined from kinetic analysis.[1][3]
kₒₙ 24,000 M⁻¹s⁻¹Human Cathepsin LAssociation rate constant.[1][3]
kₒff 2.2 x 10⁻⁵ s⁻¹Human Cathepsin LDissociation rate constant.[1][3]
IC₅₀ 618 nM - 8.442 µMCathepsins B, K, S, VMeasured after a 1-hour incubation.[1][3]
IC₅₀ No ActivityCathepsin G-[1][2][3]

Experimental Protocols

Fluorometric In Vitro Assay for Cathepsin L Inhibition

This protocol describes a method to measure the inhibitory effect of SID 26681509 on the activity of recombinant human cathepsin L using a fluorogenic substrate.

Principle: Active cathepsin L cleaves a synthetic peptide substrate, such as Z-Phe-Arg-AMC (Z-FR-AMC), releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[6][7][8] The rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will reduce the rate of substrate cleavage, resulting in a decreased fluorescence signal.

Materials and Reagents:

  • Recombinant Human Cathepsin L

  • This compound

  • Cathepsin L Substrate: Z-FR-AMC or Ac-FR-AFC[9]

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA

  • Dithiothreitol (DTT)

  • Dimethyl Sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~360-400 nm, Emission: ~460-505 nm)

Procedure:

  • Buffer Preparation: Prepare the Assay Buffer. Immediately before use, add DTT to the required volume of Assay Buffer to a final concentration of 2-5 mM. This is the "Complete Assay Buffer".

  • Compound Preparation:

    • Prepare a 10 mM stock solution of SID 26681509 in 100% DMSO.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM to 100 nM).

    • Further dilute each DMSO concentration 100-fold into the Complete Assay Buffer. This will create a range of 100 µM to 1 nM inhibitor solutions in buffer with 1% DMSO.

  • Enzyme Preparation:

    • Thaw the recombinant human cathepsin L on ice.

    • Dilute the enzyme to the desired working concentration (e.g., 0.5 nM or ~0.02 ng/µl) in ice-cold Complete Assay Buffer.[10] Keep the diluted enzyme on ice.

  • Assay Execution:

    • Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

    • Add 2.5 µL of the diluted inhibitor solutions (or 1% DMSO in buffer for positive control wells) to the appropriate wells.

    • Pre-incubation: Gently mix and incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme. For slow-binding inhibitors like SID 26681509, this pre-incubation step is critical.

    • Include "No Enzyme" negative control wells containing Complete Assay Buffer and DMSO.

  • Reaction Initiation:

    • Prepare the substrate solution by diluting the Z-FR-AMC stock to a final concentration of 10-20 µM in Complete Assay Buffer.

    • Start the reaction by adding 50 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 60 seconds for 30-60 minutes.[9]

Data Analysis:

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme + DMSO).

    • % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_read Data Acquisition cluster_analysis Analysis prep_buffer Prepare Complete Assay Buffer (pH 5.5, DTT) prep_enz Dilute Cathepsin L Enzyme prep_buffer->prep_enz prep_cmpd Prepare Serial Dilutions of SID 26681509 add_cmpd Add Inhibitor (or DMSO Control) prep_cmpd->add_cmpd add_enz Add Enzyme to Wells prep_enz->add_enz add_enz->add_cmpd pre_incubate Pre-incubate (30-60 min at RT) add_cmpd->pre_incubate add_sub Add Substrate (Z-FR-AMC) to Initiate Reaction pre_incubate->add_sub read_fluor Kinetic Read: Fluorescence (Ex 400nm / Em 505nm) every 60s for 30-60 min add_sub->read_fluor calc_rate Calculate Reaction Rates (Slope) read_fluor->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhib->plot_ic50 signaling_pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition CTSL Cathepsin L Cux1_full CDP/Cux1 (Full-Length Transcription Factor) CTSL->Cux1_full Cux1_proc Processed Cux1 (Active Repressor Domain Removed) Cux1_full->Cux1_proc Cleavage G1 G1 Phase Cux1_full->G1 Maintains G1 Arrest S S Phase Cux1_proc->S Promotes G1->S Progression SID SID 26681509 SID->CTSL Inhibits

References

Application Notes and Protocols for SID 26681509 Quarterhydrate Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, selective, and reversible inhibitor of human cathepsin L, a lysosomal cysteine protease.[1][2][3][4] Overexpression and aberrant activity of cathepsin L have been implicated in a variety of disease states, making it a compelling target for therapeutic intervention.[5] SID 26681509 has demonstrated a slow-binding inhibition mechanism, with its potency increasing significantly with pre-incubation time.[1][2][5][6] Furthermore, it has shown activity against parasitic organisms such as Plasmodium falciparum and Leishmania major and has been observed to modulate inflammatory responses by blocking High Mobility Group Box 1 (HMGB1)-induced production of Tumor Necrosis Factor-alpha (TNF-α).[1][2][5][6][7]

These application notes provide detailed protocols for two distinct cell-based assays designed to characterize the activity of SID 26681509 quarterhydrate:

  • An Intracellular Cathepsin L Activity Assay: To directly measure the inhibitory effect of the compound on its target enzyme within a cellular environment.

  • An HMGB1-Induced TNF-α Secretion Assay: To evaluate the compound's ability to modulate a key inflammatory signaling pathway in macrophages.

The "quarterhydrate" designation refers to the solid-state form of the compound and is not expected to significantly impact its activity in solution for cell-based assays once properly dissolved.[6][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of SID 26681509

This table summarizes the inhibitory potency of SID 26681509 against human cathepsin L, demonstrating its time-dependent inhibition.

Target EnzymePre-incubation TimeIC₅₀ (nM)Reference
Human Cathepsin LNone56 ± 4[1]
Human Cathepsin L1 hour7.5 ± 1.0[1][5]
Human Cathepsin L2 hours4.2 ± 0.6[1][5]
Human Cathepsin L4 hours1.0 ± 0.5[1][2][5][6]
Table 2: Selectivity Profile of SID 26681509

This table shows the IC₅₀ values of SID 26681509 against a panel of related proteases, highlighting its selectivity for cathepsin L.

ProteaseIC₅₀ (nM) after 1 hourSelectivity Index (IC₅₀ Protease / IC₅₀ Cathepsin L)Reference
Papain618~82[1][2]
Cathepsin B8442~1126[1][2]
Cathepsin K1605~214[1]
Cathepsin S1132~151[1]
Cathepsin V500~67[2][6][7]
Cathepsin GNo inhibitory activityN/A[1][2][3][4][6][7]
Table 3: Anti-Parasitic Activity and Cellular Toxicity of SID 26681509

This table presents the efficacy of SID 26681509 against parasitic organisms and its toxicity profile in human cells and a model organism.

AssayCell Line / OrganismIC₅₀ / EffectReference
In vitro anti-malarial activityPlasmodium falciparum15.4 ± 0.6 µM[1][2][5][6]
In vitro anti-leishmanial activityLeishmania major promastigotes12.5 ± 0.6 µM[1][2][5][6]
CytotoxicityHuman Aortic Endothelial CellsNon-toxic up to 100 µM[1][5]
In vivo toxicityZebrafishNo toxicity observed at 100 µM[1][5]

Mandatory Visualizations

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus HMGB1 HMGB1 (secreted) TLR4 TLR4/MD2 Complex HMGB1->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB_inactive NF-κB (p50/p65) (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (active) NFkB_inactive->NFkB_active Translocates TNFa_gene TNF-α Gene NFkB_active->TNFa_gene Induces Transcription TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA TNFa_protein TNF-α Protein (secreted) TNFa_mRNA->TNFa_protein Translation

HMGB1-TLR4 signaling pathway leading to TNF-α production.

G cluster_0 Cell Culture Well cluster_1 Macrophage Cell SID SID 26681509 (Cell Permeable) Lysosome Lysosome SID->Lysosome Enters Cell & Lysosome CatL Active Cathepsin L SID->CatL Substrate Fluorogenic Substrate (e.g., Magic Red™) Substrate->Lysosome Enters Cell & Lysosome CleavedSubstrate Fluorescent Product CatL->CleavedSubstrate Cleaves Substrate InhibitedCatL Inhibited Cathepsin L

References

Application Notes and Protocols for SID 26681509 Quarterhydrate in Malaria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SID 26681509 quarterhydrate, a potent and reversible human cathepsin L inhibitor, in the context of malaria research. This document outlines the compound's known antiplasmodial activity, detailed protocols for in vitro assays, and a summary of its physicochemical properties.

Introduction

This compound has been identified as an inhibitor of the human cysteine protease cathepsin L with subsequent demonstrated activity against the malaria parasite, Plasmodium falciparum.[1][2][3][4] This thiocarbazate compound presents a potential tool for investigating host-parasite interactions and as a starting point for the development of novel antimalarial therapeutics. Its primary mechanism of action is the potent and selective inhibition of human cathepsin L, with an IC50 of 56 nM.[1][2][5][6]

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

PropertyValueSource
Molecular Formula C27H33N5O5S・1/4H2O[4]
Molecular Weight 544.16 g/mol [4]
Purity ≥97%[6]
Solubility Soluble to 50 mM in DMSO and 10 mM in ethanol.[6]
Storage Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][2]

In Vitro Antiplasmodial Activity

This compound has been shown to inhibit the in vitro propagation of Plasmodium falciparum. The following table summarizes its activity.

ParameterValueCell Line/OrganismSource
IC50 15.4 µMPlasmodium falciparum[1][2][3][5][7]
IC50 56 nMHuman Cathepsin L[1][2][5][6]
IC50 (4 hr preincubation) 1.0 nMHuman Cathepsin L[1][2][5][7]
Toxicity Non-toxic up to 100 µMHuman Aortic Endothelial Cells[5]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on the molecular weight of 544.16 g/mol , calculate the mass of this compound required to prepare a 50 mM stock solution in DMSO.

  • Weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 50 mM.

  • To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[5]

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

In Vitro Antiplasmodial Assay (P. falciparum Growth Inhibition)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum. This protocol is a standard method often used in malaria drug discovery.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) maintained in human erythrocytes

  • Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)

  • This compound stock solution (e.g., 50 mM in DMSO)

  • 96-well microplates, sterile

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

Protocol:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Add 100 µL of the parasite culture to each well of a 96-well plate.

  • Add 100 µL of the diluted compound to each well. Include positive controls (e.g., chloroquine) and negative controls (DMSO vehicle).

  • Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • After incubation, freeze the plate at -80°C to lyse the erythrocytes.

  • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the fluorescence on a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

SID 26681509 is a potent inhibitor of human cathepsin L.[1][2][5][6] While its antiplasmodial activity is established, the exact mechanism is likely linked to the inhibition of host or parasite proteases. One hypothesis is that by inhibiting human cathepsin L, SID 26681509 disrupts processes essential for parasite survival that are dependent on host cell functions. The diagram below illustrates a hypothetical pathway where the compound may interfere with parasite-induced host cell remodeling.

G cluster_host Host Cell cluster_parasite Plasmodium falciparum SID_26681509 SID 26681509 quarterhydrate Cathepsin_L Human Cathepsin L SID_26681509->Cathepsin_L Inhibition Host_Proteins Host Proteins Cathepsin_L->Host_Proteins Cleavage Parasite_Survival Parasite Survival and Proliferation Cathepsin_L->Parasite_Survival Interference Remodeling Host Cell Remodeling Host_Proteins->Remodeling Remodeling->Parasite_Survival Supports Parasite_Proteins Parasite Effector Proteins Parasite_Proteins->Cathepsin_L Activation?

Caption: Hypothetical mechanism of this compound action.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel antimalarial compound like this compound.

G Start Compound SID 26681509 In_Vitro_Screen In Vitro Antiplasmodial Assay (IC50) Start->In_Vitro_Screen Cytotoxicity Cytotoxicity Assays (e.g., HepG2, HEK293) In_Vitro_Screen->Cytotoxicity MoA Mechanism of Action Studies Cytotoxicity->MoA In_Vivo_Mouse In Vivo Efficacy (Mouse Model) MoA->In_Vivo_Mouse PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Mouse->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: Preclinical evaluation workflow for antimalarial compounds.

References

Application Notes and Protocols for SID 26681509 Quarterhydrate in Leishmania Culture Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 quarterhydrate is a potent, reversible, and selective inhibitor of human cathepsin L.[1][2][3][4] It has demonstrated inhibitory activity against various parasitic organisms, including Leishmania major, the causative agent of cutaneous leishmaniasis.[1][2][4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against Leishmania promastigotes and serve as a guide for further investigation into its potential as an antileishmanial agent. The primary parasitic target of this compound is believed to be the cathepsin L-like cysteine proteases, which are crucial for parasite survival and pathogenesis.[5][6]

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of this compound.

Parameter Organism/Cell Line Value Reference
IC50Leishmania major promastigotes12.5 µM[1][2][4]
IC50Human Cathepsin L56 nM[1][3][4]
CytotoxicityHuman aortic endothelial cellsNo toxicity observed at 100 µM[7]
CytotoxicityZebrafishNo toxicity observed at 100 µM[7]

Mechanism of Action

This compound acts as a competitive inhibitor of cathepsin L-like cysteine proteases in Leishmania. These enzymes are vital for various physiological processes within the parasite, including nutrient acquisition, host immune evasion, and differentiation. By inhibiting these proteases, the compound disrupts the parasite's ability to survive and replicate.

G cluster_leishmania Leishmania Parasite SID_26681509 SID 26681509 quarterhydrate Cathepsin_L_like_Protease Cathepsin L-like Cysteine Protease SID_26681509->Cathepsin_L_like_Protease Inhibits Parasite_Survival Parasite Survival & Pathogenesis Cathepsin_L_like_Protease->Parasite_Survival Essential for G Start Start Evaluation Promastigote_Assay Promastigote Susceptibility Assay (Protocol 1) Start->Promastigote_Assay Cytotoxicity_Assay Macrophage Cytotoxicity Assay (Protocol 2) Start->Cytotoxicity_Assay IC50 Determine IC50 Promastigote_Assay->IC50 SI Calculate Selectivity Index (SI) IC50->SI CC50 Determine CC50 Cytotoxicity_Assay->CC50 CC50->SI Amastigote_Assay Intracellular Amastigote Susceptibility Assay (Further Studies) SI->Amastigote_Assay Conclusion Assess Therapeutic Potential Amastigote_Assay->Conclusion

References

Application Notes and Protocols for SID 26681509 Quarterhydrate IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of SID 26681509 quarterhydrate, a potent, reversible, and selective inhibitor of human cathepsin L. The provided methodologies are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a thiocarbazate-based small molecule that acts as a slow-binding competitive inhibitor of human cathepsin L.[1][2] Cathepsin L is a lysosomal cysteine protease implicated in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis.[1][3] The determination of the IC50 value is a critical step in characterizing the potency of this inhibitor.

Data Presentation

The inhibitory activity of this compound has been quantified against several targets. The following table summarizes the reported IC50 values.

Target Enzyme/OrganismIC50 ValuePre-incubation TimeReference
Human Cathepsin L 56 ± 4 nM0 hours[1]
7.5 ± 1.0 nM1 hour[1]
4.2 ± 0.6 nM2 hours[1]
1.0 ± 0.5 nM4 hours[1][2][4]
Papain 618 nM1 hour[1][5]
Human Cathepsin B 8.442 µM1 hour[1][5]
Human Cathepsin K Not specified (Selectivity Index: 7-151)1 hour[1]
Human Cathepsin S Not specified (Selectivity Index: 7-151)1 hour[1]
Human Cathepsin V 0.5 µMNot specified[4][5][6]
Human Cathepsin G No inhibitory activityNot specified[1][5][7]
Plasmodium falciparum 15.4 ± 0.6 µMNot specified[1]
Leishmania major 12.5 ± 0.6 µMNot specified[1]

Experimental Protocols

The following protocol for IC50 determination is based on the methods described for SID 26681509.[1]

Materials and Reagents:

  • This compound

  • Human Cathepsin L, recombinant

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer (e.g., 100 mM sodium acetate, 10 mM dithiothreitol (B142953) (DTT), pH 5.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black assay plates

  • Fluorometric plate reader

Protocol for Cathepsin L Inhibition Assay:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of two-fold serial dilutions of the inhibitor in DMSO. A 16-point dose-response curve is recommended, with concentrations ranging from 2.5 mM to 76 nM.[1]

    • Prepare the assay buffer.

    • Prepare the Cathepsin L enzyme solution in assay buffer.

    • Prepare the substrate solution (Z-Phe-Arg-AMC) in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the wells of a 96-well plate.[1]

    • Add 38 µL of water to each well.[1]

    • For time-dependent inhibition: Pre-incubate the plate with the enzyme by adding the Cathepsin L solution to each well. Incubate for desired time points (e.g., 0, 1, 2, or 4 hours) at room temperature.[1]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells. The final reaction volume will be adjusted based on the specific concentrations and volumes used.

    • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorometric plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (initial velocity) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock & Dilutions add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution pre_incubation Pre-incubate with Enzyme (0, 1, 2, 4 hours) prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_water Add Water add_inhibitor->add_water add_water->pre_incubation pre_incubation->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for IC50 determination of SID 26681509.

Inhibitory Mechanism of SID 26681509 on Cathepsin L

SID 26681509 acts as a competitive inhibitor of Cathepsin L. The following diagram illustrates this relationship.

G cluster_0 Enzymatic Reaction cluster_1 Inhibition Enzyme Cathepsin L (E) ES_complex Enzyme-Substrate Complex (ES) Enzyme->ES_complex + S EI_complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_complex + I Substrate Substrate (S) ES_complex->Enzyme Product Product (P) ES_complex->Product Product->Enzyme + E Inhibitor SID 26681509 (I) EI_complex->Enzyme

References

Application Notes and Protocols for SID 26681509 Quarterhydrate in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, selective, and reversible inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in various pathological processes.[1][2] With an IC50 of 56 nM, this small molecule has demonstrated significant therapeutic potential in preclinical animal models.[1] Notably, in vivo studies have shown that treatment with SID 26681509 significantly improves survival in murine models of sepsis and reduces liver damage in warm liver ischemia/reperfusion (I/R) models.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of SID 26681509 quarterhydrate in animal research, based on available literature.

Mechanism of Action

SID 26681509 is a slow-binding, competitive inhibitor of cathepsin L.[1] Its potency increases with pre-incubation time, with the IC50 dropping to 1.0 nM after a 4-hour pre-incubation with the enzyme.[1] The therapeutic effects of SID 26681509 in sepsis and I/R injury are linked to its inhibition of cathepsin V, a protease involved in the TLR4 signaling pathway driven by High Mobility Group Box 1 (HMGB1).[1] By targeting cathepsin V, SID 26681509 disrupts the interaction with TLR4 and its adaptor protein MyD88, thereby mitigating the inflammatory cascade.[1]

Data Presentation

In Vitro Inhibitory Activity of SID 26681509
TargetIC50 (nM)ConditionsReference
Human Cathepsin L56No pre-incubation[1]
Human Cathepsin L7.51-hour pre-incubation
Human Cathepsin L4.22-hour pre-incubation
Human Cathepsin L1.04-hour pre-incubation[1]
Papain618 - 8442 (after 1 hr)[1]
Cathepsin B618 - 8442 (after 1 hr)[1]
Cathepsin K618 - 8442 (after 1 hr)[1]
Cathepsin S618 - 8442 (after 1 hr)[1]
Cathepsin V500[3]
Cathepsin GNo inhibitory activity[1][2]
Anti-parasitic Activity of SID 26681509
OrganismIC50 (µM)Reference
Plasmodium falciparum15.4[2]
Leishmania major12.5[2]
In Vivo Efficacy of SID 26681509
Animal ModelKey FindingsReference
Murine Sepsis (CLP model)Significantly improved survival[1]
Murine Liver Ischemia/ReperfusionReduced liver damage[1][2]

Experimental Protocols

Formulation of this compound for In Vivo Administration

For in vivo studies, this compound can be formulated as a clear solution. A recommended protocol for preparing a 1.25 mg/mL solution is as follows:

  • Prepare a stock solution of SID 26681509 in DMSO (e.g., 12.5 mg/mL).

  • To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

  • Mix thoroughly until a clear solution is obtained.[2]

Alternative formulation:

  • Prepare a stock solution of SID 26681509 in DMSO (e.g., 12.5 mg/mL).

  • To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL and mix until clear.[2]

Protocol 1: Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)

This protocol is based on the established CLP model, a standard for inducing polymicrobial sepsis that mimics human peritonitis.[4][5][6][7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • SID 26681509 formulation

  • Vehicle control (e.g., 10% DMSO in 20% SBE-β-CD in saline)

  • Buprenorphine for analgesia

  • Warm sterile saline

Procedure:

  • Anesthetize the mouse and shave the abdomen.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum just below the ileocecal valve, ensuring not to obstruct the bowel. The degree of ligation determines the severity of sepsis.

  • Puncture the ligated cecum once or twice with the needle. A small amount of fecal matter can be extruded to ensure patency.

  • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin).

  • Administer SID 26681509 or vehicle control at the appropriate dose and route as determined by the study design (e.g., intraperitoneal or intravenous injection). The specific dosage and timing from the Pribis et al. (2015) study should be followed.

  • Provide postoperative analgesia (e.g., buprenorphine) and subcutaneous warm sterile saline for fluid resuscitation.

  • Monitor the animals closely for signs of sepsis and survival.

Protocol 2: Murine Model of Warm Liver Ischemia/Reperfusion (I/R) Injury

This protocol describes a model of partial hepatic ischemia to study the effects of SID 26681509 on I/R-induced liver damage.[8][9][10]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic

  • Surgical instruments

  • Microvascular clamp

  • SID 26681509 formulation

  • Vehicle control

  • Heparin (for anticoagulation, optional)

Procedure:

  • Anesthetize the mouse and perform a midline laparotomy.

  • Gently retract the intestines to expose the portal triad (B1167595) (hepatic artery, portal vein, and bile duct).

  • Administer SID 26681509 or vehicle control prior to ischemia, at a dose and timing based on the Pribis et al. (2015) study.

  • Induce partial (70%) hepatic ischemia by clamping the portal triad supplying the left and median liver lobes.

  • Maintain ischemia for a defined period (e.g., 60-90 minutes).

  • Remove the clamp to initiate reperfusion.

  • Close the abdominal incision.

  • At a predetermined time point post-reperfusion (e.g., 6, 12, or 24 hours), euthanize the animals and collect blood and liver tissue for analysis (e.g., serum ALT/AST levels, histology, inflammatory markers).

Visualizations

G cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal_Acclimatization->Anesthesia SID_26681509_Formulation SID 26681509 Formulation Drug_Administration Drug Administration (SID 26681509 or Vehicle) SID_26681509_Formulation->Drug_Administration Surgical_Procedure Surgical Procedure (CLP or Liver I/R) Anesthesia->Surgical_Procedure Surgical_Procedure->Drug_Administration Post_Op_Care Post-Operative Care Drug_Administration->Post_Op_Care Monitoring Monitoring (Survival/Clinical Signs) Post_Op_Care->Monitoring Sample_Collection Sample Collection (Blood/Tissues) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., ALT/AST) Sample_Collection->Biochemical_Analysis Histology Histological Analysis Sample_Collection->Histology

Caption: Experimental workflow for in vivo studies with SID 26681509.

G HMGB1 HMGB1 (disulfide) TLR4 TLR4 HMGB1->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits CathepsinV Cathepsin V CathepsinV->TLR4 Interacts with Inflammation Pro-inflammatory Cytokine Production MyD88->Inflammation Leads to SID26681509 SID 26681509 SID26681509->CathepsinV Inhibits

Caption: Signaling pathway of SID 26681509 in HMGB1-driven inflammation.

References

Application Notes and Protocols for SID 26681509 Quarterhydrate Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 quarterhydrate is a potent, selective, and reversible competitive inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in a variety of physiological and pathological processes.[1][2] Due to its role in inflammation and immune responses, cathepsin L is a therapeutic target for conditions such as sepsis, ischemia-reperfusion injury, and acute lung injury. These application notes provide detailed protocols for the in vivo administration of this compound in murine models of these conditions, based on available research. The compound has demonstrated efficacy in improving survival in murine models of sepsis and reducing liver damage in warm liver ischemia/reperfusion (I/R) models.[1][3]

Mechanism of Action

SID 26681509 is a slow-binding inhibitor of cathepsin L.[1][3] Its inhibitory potency increases with pre-incubation time with the enzyme.[1][3] The mechanism involves a direct, reversible, and competitive interaction with the active site of cathepsin L.

Signaling Pathway of Cathepsin L Inhibition

cluster_0 Cellular Insult (e.g., LPS, Ischemia) cluster_1 Intracellular Signaling cluster_2 Cathepsin L Pathway Insult LPS / Ischemia-Reperfusion HMGB1 HMGB1 Release Insult->HMGB1 TLR4 TLR4 Activation HMGB1->TLR4 MyD88 MyD88 Recruitment TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) NFkB->Inflammation Cathepsin_L Cathepsin L Cathepsin_L->TLR4 contributes to activation SID_26681509 SID 26681509 SID_26681509->Cathepsin_L Inhibits

Caption: Proposed signaling pathway of SID 26681509 in inflammatory conditions.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of SID 26681509

Target EnzymeIC₅₀ (nM)Pre-incubation TimeSpeciesNotesReference
Cathepsin L560 hoursHuman---[1][4]
Cathepsin L7.51 hourHumanSlow-binding inhibitor[4]
Cathepsin L4.22 hoursHumanSlow-binding inhibitor[4]
Cathepsin L1.04 hoursHumanSlow-binding inhibitor[1][4]
Cathepsin B6181 hourHuman---[1]
Cathepsin K>8,4421 hourHuman---[1]
Cathepsin S>8,4421 hourHuman---[1]
Cathepsin V500Not SpecifiedHuman---[1]
Cathepsin GNo inhibitionNot SpecifiedHumanSerine protease[1]
Papain3881 hour------[4]

Table 2: Anti-parasitic Activity of SID 26681509

OrganismIC₅₀ (µM)AssayReference
Plasmodium falciparum15.4In vitro propagation[1][4]
Leishmania major12.5In vitro promastigotes[1][4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile phosphate-buffered saline (PBS) or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for administration

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of SID 26681509 in DMSO. A concentration of 10-20 mg/mL is a common starting point. Ensure the powder is completely dissolved by vortexing.

  • Working Solution Preparation (for intraperitoneal injection):

    • On the day of the experiment, dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration.

    • The final concentration of DMSO in the working solution should be minimized to avoid solvent toxicity. A final DMSO concentration of <5% is generally recommended.

    • For a 20 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, the required concentration of the working solution would be 2.5 mg/mL.

Experimental Workflow for In Vivo Studies

cluster_0 Preparation cluster_1 Animal Model Induction cluster_2 Treatment cluster_3 Monitoring & Analysis Prep Prepare SID 26681509 Working Solution Treatment Administer SID 26681509 or Vehicle Control (i.p.) Prep->Treatment Model Induce Disease Model (e.g., LPS, CLP, I/R) Model->Treatment Monitor Monitor Survival/ Collect Samples Treatment->Monitor Analysis Analyze Endpoints (e.g., Cytokines, Histology) Monitor->Analysis

Caption: General experimental workflow for in vivo studies with SID 26681509.

Protocol 1: Endotoxin-Induced Acute Lung Injury in Mice

This protocol is based on a study investigating the effects of SID 26681509 on lipopolysaccharide (LPS)-induced acute lung injury.

Animal Model:

  • Species: Mouse (specific strain, age, and sex to be determined by the researcher, e.g., C57BL/6, 8-12 weeks old, male).

Experimental Groups:

  • Sham + Vehicle (e.g., DMSO in PBS)

  • LPS + Vehicle

  • LPS + SID 26681509 (20 mg/kg)

Procedure:

  • One hour prior to LPS challenge, administer SID 26681509 (20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Induce acute lung injury by intratracheal administration of LPS (e.g., 5 mg/kg in 50 µL of sterile saline).

  • For survival studies, monitor the animals for a predetermined period (e.g., 7 days). In some survival protocols, a second dose of SID 26681509 may be administered at a later time point (e.g., day 3).

  • For mechanistic studies, sacrifice the animals at a specific time point (e.g., 24 hours) after LPS administration to collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory cells, cytokines, and histology.

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice (Suggested Protocol)

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c, 8-12 weeks old, male).

Experimental Groups:

  • Sham + Vehicle

  • CLP + Vehicle

  • CLP + SID 26681509

Procedure:

  • Induce sepsis via the cecal ligation and puncture (CLP) procedure.

  • Administer SID 26681509 (a starting dose of 20 mg/kg, i.p.) or vehicle. The timing of administration can be varied:

    • Prophylactic: 1 hour before CLP.

    • Therapeutic: 6-24 hours after CLP. One study suggests administration for 3 consecutive days starting 24 hours after CLP.

  • Monitor animal survival, body weight, and clinical signs of sepsis.

  • Collect blood and tissue samples at predetermined time points for analysis of bacterial load, inflammatory markers, and organ damage.

Protocol 3: Warm Liver Ischemia-Reperfusion (I/R) Injury in Mice (Suggested Protocol)

SID 26681509 has been shown to reduce liver damage in I/R models. The following is a suggested protocol.

Animal Model:

  • Species: Mouse (e.g., C57BL/6, 8-12 weeks old, male).

Experimental Groups:

  • Sham + Vehicle

  • I/R + Vehicle

  • I/R + SID 26681509

Procedure:

  • Administer SID 26681509 (a starting dose of 20 mg/kg, i.p.) or vehicle 30-60 minutes prior to the induction of ischemia.

  • Induce partial warm liver ischemia by clamping the hepatic artery and portal vein supplying the left and median lobes of the liver for a specific duration (e.g., 60-90 minutes).

  • Remove the clamp to initiate reperfusion.

  • At the end of the reperfusion period (e.g., 6-24 hours), collect blood and liver tissue.

  • Analyze serum levels of liver enzymes (ALT, AST) and perform histological evaluation of liver necrosis.

Safety and Toxicology

SID 26681509 has been shown to be non-toxic to human aortic endothelial cells and in a zebrafish live organism assay at concentrations up to 100 µM.[4] However, researchers should always perform their own dose-response and toxicity studies in their specific animal models.

Conclusion

This compound is a valuable research tool for investigating the role of cathepsin L in various disease models. The provided protocols offer a starting point for in vivo studies in mice. Researchers are encouraged to optimize these protocols for their specific experimental needs and to consult the primary literature for further details.

References

SID 26681509 Quarterhydrate: A Potent Tool for Cathepsin L Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 quarterhydrate is a potent, reversible, and selective small-molecule inhibitor of human cathepsin L, a lysosomal cysteine protease.[1][2] Cathepsin L is implicated in a variety of physiological and pathological processes, including protein degradation, antigen presentation, apoptosis, and cancer metastasis.[3][4] Its role in these critical cellular functions makes it a compelling target for therapeutic intervention. This compound serves as an invaluable tool compound for elucidating the biological functions of cathepsin L and for the development of novel therapeutics targeting this enzyme.

These application notes provide comprehensive data and detailed protocols for the effective use of this compound in both in vitro and in vivo research settings.

Data Presentation

Inhibitory Activity and Kinetics

This compound exhibits time-dependent inhibition of human cathepsin L, with its potency increasing significantly with longer pre-incubation times. This characteristic is indicative of a slow-binding inhibition mechanism.[1][2]

ParameterValueConditionsReference
IC50 56 ± 4 nMNo pre-incubation[5]
7.5 ± 1.0 nM1-hour pre-incubation[5]
4.2 ± 0.6 nM2-hour pre-incubation[5]
1.0 ± 0.5 nM4-hour pre-incubation[5]
Ki 0.89 nMTransient kinetic analysis[1]
kon 24,000 M-1s-1Transient kinetic analysis[1]
koff 2.2 x 10-5 s-1Transient kinetic analysis[1]
Selectivity Profile

This compound demonstrates significant selectivity for cathepsin L over other related cysteine proteases and the serine protease cathepsin G.[1][5]

ProteaseIC50 (1-hour pre-incubation)Selectivity Index (IC50 Protease / IC50 Cathepsin L)Reference
Cathepsin L 7.5 nM1[5]
Cathepsin V 0.5 µM~67[1]
Papain 618 nM~82[5]
Cathepsin S 8.442 µM~1126[5]
Cathepsin K >10 µM>1333[5]
Cathepsin B >10 µM>1333[5]
Cathepsin G No inhibitory activity-[1]
In Vitro and In Vivo Activity

Beyond its enzymatic inhibition, this compound has shown activity in cellular and organismal models.

Model SystemEffectIC50 / ObservationReference
Plasmodium falciparumInhibition of in vitro propagation15.4 µM[1]
Leishmania majorInhibition of promastigotes12.5 µM[1]
Murine model of sepsisImproved survival-[2]
Murine model of liver ischemia/reperfusionReduced liver damage-[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 544.16 g/mol , dissolve 5.44 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid solubility if precipitation is observed.[6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

In Vitro Cathepsin L Inhibition Assay

This protocol is adapted from standard fluorometric cathepsin L activity assays and is suitable for determining the IC50 of this compound.

Materials:

  • Recombinant human cathepsin L

  • Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT

  • This compound stock solution (10 mM in DMSO)

  • DMSO

  • 96-well black, flat-bottom microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration for the highest dose would be in the low micromolar range, followed by 2- or 3-fold dilutions.

  • Assay Setup:

    • Blank (No Enzyme): Add assay buffer and substrate.

    • Positive Control (No Inhibitor): Add assay buffer, cathepsin L, and DMSO (at the same final concentration as the inhibitor wells).

    • Inhibitor Wells: Add assay buffer, cathepsin L, and the desired concentration of this compound.

  • Pre-incubation (for slow-binding inhibitors):

    • Add 50 µL of assay buffer to each well.

    • Add 1 µL of the appropriate this compound dilution or DMSO to the respective wells.

    • Add 10 µL of diluted cathepsin L to all wells except the blank.

    • Incubate the plate at 37°C for the desired pre-incubation time (e.g., 0, 1, 2, or 4 hours) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the substrate solution in assay buffer.

    • Add 40 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates of the inhibitor wells to the positive control (100% activity) and the blank (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Cathepsin L Activity

This protocol provides a general framework for assessing the effect of this compound on intracellular cathepsin L activity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cathepsin L activity assay kit (cell-based, e.g., using a fluorogenic, cell-permeable substrate)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (if required by the kit)

  • 96-well plate (clear for cell culture, black for fluorescence reading)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Inhibitor Treatment:

    • Prepare dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).

    • Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Measurement of Cathepsin L Activity:

    • Follow the manufacturer's protocol for the chosen cell-based cathepsin L activity assay kit. This typically involves:

      • Washing the cells with PBS.

      • Incubating the cells with the cell-permeable cathepsin L substrate.

      • Measuring the fluorescence using a microplate reader or fluorescence microscope.

  • Data Analysis:

    • Normalize the fluorescence signal of the inhibitor-treated cells to the vehicle-treated control cells.

    • Plot the percent activity versus the inhibitor concentration to determine the cellular potency of this compound.

In Vivo Protocol: Murine Model of Sepsis

This protocol is a representative example of how this compound can be used in an in vivo model of sepsis. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[2]

  • Cecal Ligation and Puncture (CLP) surgical kit

  • Anesthetics

  • Analgesics

  • Sterile saline

Procedure:

  • Preparation of this compound Formulation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare the final formulation by sequentially adding PEG300, Tween 80, and saline to the DMSO stock, ensuring the solution is clear and homogenous.[2]

  • Induction of Sepsis (CLP Model):

    • Anesthetize the mice.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum once or twice with a 22-gauge needle.

    • Return the cecum to the peritoneal cavity and close the incision.

    • Administer subcutaneous saline for fluid resuscitation and an analgesic.

  • Inhibitor Administration:

    • Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and time point relative to the CLP procedure (e.g., 1 hour post-CLP).

  • Monitoring:

    • Monitor the mice for survival and clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia) at regular intervals for up to 7 days.

  • Outcome Measures (optional):

    • At specific time points, blood and tissue samples can be collected for analysis of bacterial load, cytokine levels, and markers of organ damage.

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier) and compare the survival rates between the inhibitor-treated and vehicle-treated groups using a log-rank test.

    • Analyze other outcome measures using appropriate statistical tests.

Visualization of Pathways and Workflows

Cathepsin L-Mediated Apoptosis Pathway

Caption: Cathepsin L's role in the intrinsic apoptosis pathway.

Experimental Workflow for In Vitro IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of This compound Plate_Setup Set up 96-well plate with blanks, controls, and inhibitor concentrations Inhibitor_Dilution->Plate_Setup Reagent_Prep Prepare assay buffer, enzyme, and substrate solutions Reagent_Prep->Plate_Setup Preincubation Pre-incubate enzyme and inhibitor (e.g., 0-4 hours at 37°C) Plate_Setup->Preincubation Reaction_Start Initiate reaction by adding substrate Preincubation->Reaction_Start Measurement Measure fluorescence kinetically (Ex: 400 nm, Em: 505 nm) Reaction_Start->Measurement Calculate_Rates Calculate reaction rates Measurement->Calculate_Rates Normalize_Data Normalize data to controls Calculate_Rates->Normalize_Data Plot_Curve Plot % inhibition vs. [Inhibitor] Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 using non-linear regression Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of SID 26681509.

Logical Relationship of Cathepsin L Inhibition and Cellular Outcomes

Logical_Relationship cluster_inhibitor Inhibitor cluster_target Molecular Target cluster_processes Cellular Processes cluster_outcomes Potential Outcomes SID_26681509 SID 26681509 quarterhydrate Cathepsin_L Cathepsin L SID_26681509->Cathepsin_L inhibits Protein_Degradation Protein Degradation Cathepsin_L->Protein_Degradation mediates Antigen_Presentation Antigen Presentation Cathepsin_L->Antigen_Presentation mediates Apoptosis Apoptosis Cathepsin_L->Apoptosis mediates ECM_Remodeling ECM Remodeling Cathepsin_L->ECM_Remodeling mediates Altered_Immunity Altered Immune Response Antigen_Presentation->Altered_Immunity Cell_Survival Increased Cell Survival Apoptosis->Cell_Survival inhibition leads to Reduced_Metastasis Reduced Cancer Metastasis ECM_Remodeling->Reduced_Metastasis

Caption: Inhibition of Cathepsin L affects various cellular processes.

References

Troubleshooting & Optimization

Technical Support Center: SID 26681509 Quarterhydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of SID 26681509 quarterhydrate in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, a troubleshooting guide, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: SID 26681509 and its quarterhydrate form are readily soluble in DMSO.[1][2] Published data indicates solubility up to 50 mM or 50 mg/mL.[1][3][4] Another source specifies the solubility of the quarterhydrate form as 27 mg/mL (49.62 mM).[5] It is also described as being soluble to at least 10 mM.[6]

Q2: Are there any special considerations when preparing a DMSO stock solution?

A2: Yes, it is recommended to use a newly opened bottle of DMSO, as it is hygroscopic and absorbed water can affect solubility.[2][3] For higher concentrations, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[5][6]

Q3: What is the molecular weight of SID 26681509 and its quarterhydrate?

A3: The molecular weight of SID 26681509 is 539.65 g/mol .[1] The molecular weight of this compound is 544.16 g/mol .[5]

Q4: How should stock solutions of SID 26681509 in DMSO be stored?

A4: Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] It is advisable to aliquot the solution to prevent repeated freeze-thaw cycles.[2]

Solubility Data

The following table summarizes the available quantitative data on the solubility of SID 26681509 and its quarterhydrate form in DMSO.

Compound FormSolventReported Solubility (Concentration)Reported Solubility (mg/mL)Reference
SID 26681509DMSO50 mM50 mg/mL[1][3][4]
SID 26681509DMSO> 10 mM-[6]
This compoundDMSO49.62 mM27 mg/mL[5]
This compoundDMSO91.88 mM50 mg/mL[2]

Troubleshooting Guide

Q1: My this compound is not fully dissolving in DMSO at room temperature. What should I do?

A1: If you observe incomplete dissolution, gentle warming of the vial at 37°C for 10 minutes can help.[6] Additionally, sonication can be used to facilitate the dissolution process.[3][6] Ensure you are using a fresh, anhydrous grade of DMSO.[2][3]

Q2: I observed precipitation in my DMSO stock solution after storage. How can I resolve this?

A2: Precipitation upon storage, especially after a freeze-thaw cycle, can occur. To redissolve the compound, warm the vial to 37°C and vortex or sonicate until the solution is clear.[5][6] To avoid this, ensure the stock solution is stored in properly sealed vials and consider making smaller aliquots to minimize freeze-thaw cycles.[2]

Q3: Can I prepare a stock solution at a concentration higher than 50 mg/mL?

A3: Based on available data, 50 mg/mL (or approximately 92 mM) appears to be the upper limit of solubility in DMSO.[2][3][4] Attempting to prepare a more concentrated solution may result in incomplete dissolution.

G Troubleshooting Workflow for Dissolution Issues start Start: Incomplete Dissolution Observed check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_new_dmso Use a new, unopened bottle of DMSO check_dmso->use_new_dmso No warm_sonicate Warm the solution to 37°C and/or sonicate check_dmso->warm_sonicate Yes use_new_dmso->warm_sonicate check_dissolution Is the compound fully dissolved? warm_sonicate->check_dissolution success Solution is ready for use check_dissolution->success Yes reassess Re-evaluate target concentration or consult further check_dissolution->reassess No

Caption: Troubleshooting workflow for addressing dissolution problems.

Experimental Protocols

Protocol for the Preparation of a 50 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 544.16 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

  • Warming block or water bath set to 37°C

Procedure:

  • Weigh out the required amount of this compound. For 1 mL of a 50 mM stock solution, you will need 27.21 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • If the compound is not fully dissolved, place the vial in a 37°C water bath or warming block for 10 minutes.

  • After warming, vortex the solution again.

  • If solids are still present, place the vial in an ultrasonic water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If the solution is to be stored, aliquot it into smaller volumes in sterile vials and store at -20°C or -80°C.

G Experimental Workflow for Solubility Determination start Start: Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex at Room Temperature add_dmso->vortex check1 Is it fully dissolved? vortex->check1 warm Warm to 37°C check1->warm No end Solution Ready check1->end Yes vortex2 Vortex again warm->vortex2 check2 Is it fully dissolved? vortex2->check2 sonicate Sonicate check2->sonicate No check2->end Yes check3 Is it fully dissolved? sonicate->check3 check3->end Yes fail Insoluble at this concentration check3->fail No

Caption: Step-by-step workflow for preparing a DMSO stock solution.

References

SID 26681509 quarterhydrate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of SID 26681509 quarterhydrate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the integrity and stability of this compound, it is crucial to adhere to the following storage guidelines:

  • Solid Form (Powder): Store at -20°C for up to 3 years.[1]

  • Solutions:

    • For short-term storage, solutions can be kept at -20°C for up to 1 month.[1][2]

    • For long-term storage, it is recommended to store solutions at -80°C for up to 6 months.[1][2]

2. How should I prepare stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[3]

  • In DMSO: Soluble up to 50 mM.[3]

  • In Ethanol: Soluble up to 10 mM.[3]

For optimal dissolution, it is recommended to use freshly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed moisture can impact solubility.[1] If precipitation is observed, gentle warming to 37°C and ultrasonication can aid in complete dissolution.[4]

3. Are there any specific handling instructions I should be aware of?

Yes, to maintain the quality of the compound:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation that can occur with repeated temperature changes.[2]

  • Prepare Fresh Working Solutions: For in vivo experiments, it is best to prepare fresh working solutions daily from a stock solution.[2]

  • Protect from Moisture: As the compound is hygroscopic, handle the solid form in a dry environment and ensure vials are tightly sealed.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Difficulty dissolving the compound Use of old or wet DMSO.Use a fresh, unopened vial of anhydrous DMSO. Gentle warming (37°C) and ultrasonication can also help.[1][4]
Incorrect solvent.Ensure you are using a recommended solvent such as DMSO or ethanol.[3]
Precipitation of the compound in solution upon storage Improper storage temperature.Store solutions at -20°C for short-term and -80°C for long-term storage.[1][2]
Supersaturated solution.Ensure the concentration does not exceed the solubility limit in the chosen solvent.
Loss of compound activity in experiments Degradation due to improper storage or handling.Follow the recommended storage and handling guidelines strictly. Avoid repeated freeze-thaw cycles.[2]
Preparation of working solutions in advance.Prepare working solutions fresh on the day of the experiment.[2]

Stability Data Summary

The following table summarizes the known stability data for SID 26681509. Note that "quarterhydrate" indicates the presence of a quarter molecule of water in the crystal structure, though specific stability data for this hydrate (B1144303) form compared to an anhydrous form is not publicly available.

Form Storage Condition Stability Duration Reference
Powder -20°C3 years[1]
In Solvent -20°C1 month[1][2]
In Solvent -80°C6 months[1][2]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Equilibrate the vial of this compound powder to room temperature before opening to minimize moisture absorption.

  • Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired concentration.

  • Vortex the vial for 30 seconds to 1 minute to aid dissolution.

  • If necessary, place the vial in an ultrasonic bath for 5-10 minutes or warm it to 37°C until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials.

  • Store the aliquots at -80°C for long-term storage.

Signaling Pathways and Logical Relationships

The following diagram illustrates a general workflow for handling and preparing this compound for experimental use.

G cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment Solid Solid Compound (-20°C) Dissolution Dissolution (DMSO or Ethanol) Solid->Dissolution Equilibrate to RT StockSolution Stock Solution (-80°C) WorkingSolution Working Solution (Freshly Prepared) StockSolution->WorkingSolution Dilute Dissolution->StockSolution Aliquot & Store InVitro In Vitro Assay WorkingSolution->InVitro InVivo In Vivo Study WorkingSolution->InVivo

Caption: Workflow for this compound from storage to experimental use.

The following diagram outlines a logical troubleshooting process for addressing common issues with this compound.

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Experimental Issue (e.g., low activity) CheckStorage Verify Storage Conditions (Temp, Duration) Problem->CheckStorage CheckHandling Review Handling Procedures (Freeze-thaw, Fresh Prep) Problem->CheckHandling CheckSolubility Confirm Complete Dissolution Problem->CheckSolubility NewAliquot Use a Fresh Aliquot CheckStorage->NewAliquot NewPrep Prepare Fresh Stock & Working Solutions CheckHandling->NewPrep Reoptimize Re-optimize Dissolution (Warming, Sonication) CheckSolubility->Reoptimize

Caption: Troubleshooting flowchart for experiments with this compound.

References

Troubleshooting SID 26681509 quarterhydrate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of SID 26681509 quarterhydrate precipitation in cell culture media. By understanding the factors that influence its solubility, you can ensure consistent and reliable experimental results.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common problem when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[1] This occurs because the compound's solubility is significantly lower in the aqueous medium compared to the concentrated DMSO stock.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media to ensure gradual mixing.
Low Temperature of Media The solubility of many compounds, including potentially this compound, is lower at cooler temperatures. Adding the stock solution to cold media can induce precipitation.[1][2]Always use pre-warmed (37°C) cell culture media for making dilutions.[1][2]
High DMSO Concentration in Final Solution While DMSO is an excellent solvent for this compound, high final concentrations in the cell culture can be toxic to cells and can also alter the polarity of the medium, potentially reducing the solubility of other components.Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.[3] Ensure you run a vehicle control with the same final DMSO concentration to account for any solvent effects.
pH of the Media The pH of the cell culture medium can influence the ionization state and, consequently, the solubility of a compound.[4][5][6]Ensure your cell culture medium is properly buffered and at the correct physiological pH for your cells.
Issue: this compound Precipitates Over Time in the Incubator

Question: My media containing this compound was clear initially, but after a few hours/days in the incubator, I see a precipitate. What could be the reason?

Answer: Delayed precipitation can occur due to several factors related to the incubator environment and interactions with media components over time.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the compound's solubility.[1]Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with a heated stage.
Evaporation of Media Over time, evaporation can increase the concentration of all components in the media, including this compound, potentially exceeding its solubility limit.[1][7]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1][7]
Interaction with Media Components This compound may interact with proteins (e.g., in fetal bovine serum), salts, or other components in the media, leading to the formation of insoluble complexes over time.[2]Test the stability of the compound in your specific cell culture medium over the intended duration of your experiment. Reducing the serum concentration, if possible for your cell type, may help.
pH Shift The metabolic activity of cells can alter the pH of the culture medium over time, which could affect the solubility of the compound.Monitor the pH of your culture medium during the experiment. Ensure the medium has sufficient buffering capacity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data, SID 26681509 is soluble up to 50 mM in DMSO and up to 10 mM in ethanol.[8] For cell culture applications, DMSO is the more common choice for creating high-concentration stock solutions.

Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A2: You can perform a simple solubility test. Prepare a serial dilution of your high-concentration DMSO stock of this compound. Add a small, consistent volume of each dilution to your pre-warmed cell culture medium. The highest concentration that remains clear after a defined incubation period (e.g., 24 hours) at 37°C is your maximum working concentration under those conditions.[1]

Q3: Can I warm the this compound solution to help it dissolve?

A3: Gentle warming to 37°C can help dissolve the compound in the initial solvent and upon dilution into media.[2][9][10] Some sources suggest brief sonication can also aid dissolution.[1][9][11] However, avoid excessive heat, as it may degrade the compound.

Q4: What should I do if I see a precipitate in my frozen stock solution of this compound upon thawing?

A4: Precipitation can occur during freeze-thaw cycles.[2] Gently warm the stock solution to 37°C and vortex to try and redissolve the compound.[2] To avoid this, it is recommended to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[2][11]

Q5: Could the precipitate I'm seeing be something other than the compound?

A5: Yes. Precipitation can also be caused by the interaction of media components, such as salts and proteins, especially after temperature shifts or changes in pH.[7][12][13] In some cases, turbidity could also be a sign of microbial contamination.[7] It is important to visually inspect the precipitate and, if necessary, examine it under a microscope to differentiate between chemical precipitate and microbial growth.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM). Use the batch-specific molecular weight provided by the supplier.

    • Add the calculated amount of powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[9][10]

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2][11]

    • Store the aliquots at -20°C or -80°C as recommended by the supplier.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
  • Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

  • Materials:

    • High-concentration stock solution of this compound in DMSO

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile 96-well plate or microcentrifuge tubes

    • Pipettes and sterile tips

  • Procedure:

    • Prepare a 2-fold serial dilution of the this compound DMSO stock solution in DMSO.

    • In a 96-well plate, add a fixed volume of your complete, pre-warmed cell culture medium to each well (e.g., 198 µL).

    • Add a small volume of each DMSO dilution to the corresponding wells (e.g., 2 µL) to achieve the desired final concentrations. Include a DMSO-only control.[1]

    • Gently mix the contents of the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • Visually inspect the wells for any signs of precipitation (e.g., cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).[1][2]

    • The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Visualizations

Troubleshooting_Precipitation Troubleshooting Workflow for this compound Precipitation start Precipitation Observed immediate Immediate Precipitation upon dilution? start->immediate Yes delayed Precipitation Over Time in incubator? start->delayed No cause_immediate Potential Causes: - High Final Concentration - Rapid Dilution - Cold Media - High DMSO % immediate->cause_immediate cause_delayed Potential Causes: - Temperature Fluctuations - Media Evaporation - Interaction with Media Components - pH Shift delayed->cause_delayed solution_immediate Solutions: - Decrease Concentration - Serial Dilution in Warm Media - Add Dropwise & Mix - Keep DMSO < 0.5% cause_immediate->solution_immediate end Clear Solution (Experiment Ready) solution_immediate->end solution_delayed Solutions: - Minimize Incubator Opening - Ensure Humidification - Test Compound Stability - Monitor Media pH cause_delayed->solution_delayed solution_delayed->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow Experimental Workflow for Using this compound prep_stock 1. Prepare High-Concentration Stock in DMSO solubility_test 2. Determine Max Soluble Concentration in Media prep_stock->solubility_test prepare_working 3. Prepare Working Solution (Serial Dilution in Warm Media) solubility_test->prepare_working add_to_cells 4. Add to Cell Culture prepare_working->add_to_cells incubate 5. Incubate and Monitor add_to_cells->incubate

Caption: Recommended experimental workflow for this compound.

References

Technical Support Center: Optimizing SID 26681509 Quarterhydrate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of SID 26681509 quarterhydrate for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is SID 26681509 and what is its primary mechanism of action?

A1: SID 26681509 is a potent, selective, and reversible inhibitor of human cathepsin L.[1][2][3][4][5] It functions as a slow-binding, competitive inhibitor.[1][2] Its potency is time-dependent, increasing significantly with pre-incubation with the enzyme before adding the substrate.[1][2][6][7]

Q2: What is the difference between SID 26681509 and this compound?

A2: this compound is a hydrated form of the SID 26681509 compound, containing one molecule of water for every four molecules of the inhibitor. This may slightly alter its molecular weight and should be considered when preparing stock solutions.[2][8]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 10 mM).[9] For long-term storage, it is recommended to store the solid compound at -20°C.[9][10] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q4: What is the typical effective concentration range for SID 26681509 in cell-based assays?

A4: The effective concentration of SID 26681509 can vary significantly depending on the cell type, assay duration, and the specific biological question. For example, it has been shown to be non-toxic to human aortic endothelial cells at concentrations up to 100 μM.[1][6] In anti-parasitic assays, the IC50 was found to be 15.4 µM for Plasmodium falciparum and 12.5 µM for Leishmania major.[1][2][3][6][7]

Q5: How does pre-incubation time affect the potency of SID 26681509?

A5: SID 26681509 is a slow-binding inhibitor, meaning its inhibitory effect increases with the time it is incubated with its target enzyme, cathepsin L, before the substrate is introduced. Without pre-incubation, the IC50 is approximately 56 nM.[1][2][3][6][7] However, after a 4-hour pre-incubation with cathepsin L, the IC50 can decrease to as low as 1.0 nM.[1][2][3][6][7] This is a critical factor to consider when designing experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration.

Issue Potential Cause Recommended Solution
Low or no inhibitory activity observed Inadequate pre-incubation time: The slow-binding nature of the inhibitor requires sufficient time to interact with the target enzyme.Increase the pre-incubation time of SID 26681509 with the cells or enzyme preparation before adding the substrate. A pre-incubation of at least 1-4 hours is recommended.[1][6][7]
Sub-optimal concentration: The concentration used may be too low for the specific cell line or experimental conditions.Perform a dose-response curve to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 100 µM) and then narrow it down based on the initial results.
Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.Prepare fresh stock solutions and aliquot them for single use. Always store the stock solution at the recommended temperature (-20°C or -80°C).[2][3]
Precipitation of the compound in media Poor solubility in aqueous solution: While soluble in DMSO and ethanol, SID 26681509 has limited solubility in aqueous media.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid toxicity and precipitation.[1] If precipitation occurs, consider using a solubilizing agent or preparing a fresh, more dilute working solution.
Cell toxicity observed High concentration of the compound: Although generally non-toxic at lower concentrations, high concentrations may induce cytotoxicity.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of SID 26681509 in your specific cell line. The compound was found to be non-toxic to human aortic endothelial cells and zebrafish at up to 100 μM.[1][6]
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%).[1]
Inconsistent results between experiments Variability in pre-incubation time: Inconsistent pre-incubation times will lead to variable levels of enzyme inhibition.Strictly adhere to a standardized pre-incubation time across all experiments.
Differences in cell passage number or confluency: Cellular responses can vary with passage number and density.Use cells within a consistent passage number range and seed them to achieve a similar confluency for each experiment.

Quantitative Data Summary

The following tables summarize the key quantitative data for SID 26681509.

Table 1: Physicochemical and Solubility Properties

PropertyValue
Molecular Weight539.65 g/mol [9]
FormulaC₂₇H₃₃N₅O₅S[9]
Solubility in DMSOUp to 50 mM[9]
Solubility in EthanolUp to 10 mM[9]

Table 2: In Vitro Potency (IC50)

TargetConditionIC50 Value
Human Cathepsin LNo pre-incubation56 nM[1][2][3][6][7]
Human Cathepsin L1-hour pre-incubation7.5 ± 1.0 nM[1]
Human Cathepsin L2-hour pre-incubation4.2 ± 0.6 nM[1]
Human Cathepsin L4-hour pre-incubation1.0 ± 0.5 nM[1][2][3][6][7]
Plasmodium falciparumIn vitro propagation assay15.4 ± 0.6 µM[1][6]
Leishmania major promastigotesIn vitro assay12.5 ± 0.6 µM[1][6]

Table 3: Selectivity Profile (IC50 after 1-hour pre-incubation)

ProteaseIC50 Value
Papain618 nM[1]
Cathepsin B> 8.442 µM[1]
Cathepsin K1.2 µM[1]
Cathepsin S8.442 µM[1]
Cathepsin V0.5 µM[2][3][10]
Cathepsin GNo inhibitory activity[1][2][3]

Experimental Protocols

Protocol 1: In Vitro Cathepsin L Inhibition Assay

This protocol is adapted from the kinetic characterization of SID 26681509.[1]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT).

    • Prepare a solution of human recombinant cathepsin L in assay buffer.

    • Prepare a solution of the fluorogenic substrate Z-Phe-Arg-AMC in assay buffer.

  • Assay Procedure:

    • Add varying concentrations of SID 26681509 to the wells of a microtiter plate.

    • Add the human cathepsin L solution to the wells.

    • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 0, 1, 2, or 4 hours) to allow for slow-binding inhibition.

    • Initiate the reaction by adding the Z-Phe-Arg-AMC substrate solution to all wells.

    • Monitor the fluorescence (excitation at 370 nm, emission at 460 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_lysosome Lysosome Pro-Cathepsin L Pro-Cathepsin L Active Cathepsin L Active Cathepsin L Pro-Cathepsin L->Active Cathepsin L Proteolytic Cleavage Protein Degradation Protein Degradation Active Cathepsin L->Protein Degradation Catalyzes SID 26681509 SID 26681509 SID 26681509->Active Cathepsin L Inhibits

Caption: Cathepsin L Signaling Pathway Inhibition by SID 26681509.

Experimental_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Determine Concentration Range Determine Concentration Range Prepare Stock Solution->Determine Concentration Range Perform Dose-Response Experiment Perform Dose-Response Experiment Determine Concentration Range->Perform Dose-Response Experiment Vary Pre-incubation Time Vary Pre-incubation Time Perform Dose-Response Experiment->Vary Pre-incubation Time Measure Endpoint Measure Endpoint Vary Pre-incubation Time->Measure Endpoint Analyze Data & Determine IC50 Analyze Data & Determine IC50 Measure Endpoint->Analyze Data & Determine IC50 Optimize Concentration Optimize Concentration Analyze Data & Determine IC50->Optimize Concentration End End Optimize Concentration->End

Caption: Workflow for Optimizing SID 26681509 Concentration.

References

Technical Support Center: Investigating Off-Target Effects of SID 26681509 quarterhydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of SID 26681509 quarterhydrate, a potent, reversible, and competitive inhibitor of human cathepsin L.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of SID 26681509 and what are its known off-targets?

A1: The primary target of SID 26681509 is human cathepsin L, with an IC50 of 56 nM.[1][6] Known off-targets include other cysteine proteases such as papain and cathepsins B, K, S, and V.[1][2] The compound has been shown to have no inhibitory activity against the serine protease cathepsin G.[1][2]

Q2: My experimental results are inconsistent with the expected phenotype for cathepsin L inhibition. Could off-target effects be responsible?

A2: Yes, unexpected phenotypes can arise from the inhibition of off-target enzymes. SID 26681509 inhibits several other cathepsins, and the observed cellular effect could be a composite of inhibiting the primary target and these off-targets. To investigate this, consider the following:

  • Dose-response analysis: Use the lowest effective concentration of SID 26681509 that inhibits cathepsin L to minimize engagement of lower-affinity off-targets.

  • Use of more selective inhibitors: Compare the phenotype observed with SID 26681509 to that of a more selective cathepsin L inhibitor, if available.

  • Genetic knockdown: Use siRNA or CRISPR/Cas9 to specifically reduce the expression of cathepsin L and see if the phenotype is replicated. If the phenotype persists in the absence of cathepsin L, it is likely due to off-target effects.

Q3: How can I confirm that SID 26681509 is engaging its intended target, cathepsin L, in my cellular model?

A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method measures the change in the thermal stability of a protein upon ligand binding in intact cells. An increase in the melting temperature of cathepsin L in the presence of SID 26681509 would confirm target engagement.

Q4: What are the potential downstream signaling pathways affected by the off-target inhibition of cathepsins B, K, S, and V by SID 26681509?

A4: The off-target inhibition of other cathepsins can modulate various signaling pathways, leading to complex cellular responses:

  • Cathepsin B: Inhibition of cathepsin B may affect apoptosis, Toll-like receptor (TLR) signaling, and the TNF-α/ASK1/JNK pathway.

  • Cathepsin K: As cathepsin K is regulated by the RANKL-RANK signaling pathway, its inhibition could impact bone resorption and processes involving TLR9 signaling.

  • Cathepsin S: Inhibition of cathepsin S may interfere with MHC class II-mediated antigen presentation and signaling through Protease-Activated Receptor 2 (PAR2).

  • Cathepsin V: This off-target can influence the NF-κB signaling pathway and potentially mediate pyroptosis.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Observed cellular phenotype does not match known functions of cathepsin L. The phenotype may be due to the inhibition of one or more off-target cathepsins (B, K, S, or V).1. Perform a dose-response experiment to determine the minimal effective concentration. 2. Use a more selective cathepsin L inhibitor as a control. 3. Utilize siRNA or CRISPR to knock down cathepsin L and observe if the phenotype is recapitulated.
High cellular toxicity observed at effective concentrations. Off-target effects on essential cellular processes.1. Lower the concentration of SID 26681509. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. 3. Investigate the activation of apoptosis or other cell death pathways.
Difficulty in replicating results across different cell lines. Cell-type specific expression levels of the primary target and off-targets.1. Quantify the protein levels of cathepsins L, B, K, S, and V in the cell lines being used via Western blot or proteomics. 2. Correlate the inhibitor's potency with the expression levels of its targets.

Quantitative Data Summary

The following table summarizes the inhibitory activity of SID 26681509 against its primary target and known off-targets.

TargetIC50 (nM)Selectivity vs. Cathepsin L
Human Cathepsin L 56 -
Papain61811-fold
Cathepsin B8,442151-fold
Cathepsin K>10,000>178-fold
Cathepsin S3,90070-fold
Cathepsin V5009-fold
Cathepsin GNo inhibition-

Note: IC50 values were determined after one hour of pre-incubation.[1][2] The potency of SID 26681509 against cathepsin L increases with longer pre-incubation times, reaching an IC50 of 1.0 nM after 4 hours.[1][2]

Experimental Protocols

Protocol 1: Biochemical Assay for Cathepsin Inhibition (Fluorometric)

Objective: To determine the in vitro inhibitory activity of SID 26681509 against a panel of cathepsins.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of SID 26681509 (e.g., 10 mM in DMSO).

    • Serially dilute the compound in assay buffer to generate a range of concentrations.

    • Reconstitute recombinant human cathepsins (L, B, K, S, V) and their respective fluorogenic substrates (e.g., Z-FR-AFC for cathepsin L, Ac-RR-AFC for cathepsin B) according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 2 µL of the diluted SID 26681509 or vehicle control (DMSO) to the appropriate wells.

    • Add 20 µL of the diluted enzyme solution to each well.

    • Incubate the plate at 37°C for a specified pre-incubation time (e.g., 1 hour).

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm for AFC-based substrates) at regular intervals for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of SID 26681509 to cathepsin L within a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with SID 26681509 at the desired concentration or with a vehicle control for a specific duration (e.g., 1 hour).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed.

  • Protein Analysis:

    • Collect the supernatant and analyze the amount of soluble cathepsin L at each temperature point by Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the relative amount of soluble cathepsin L as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of SID 26681509 indicates target engagement.

Visualizations

Signaling Pathways

Cathepsin_L_Signaling cluster_growth Cell Growth & Proliferation cluster_emt Epithelial-Mesenchymal Transition (EMT) SID26681509 SID 26681509 CatL Cathepsin L SID26681509->CatL Inhibits CellCycle Cell Cycle Progression CatL->CellCycle ECM ECM Degradation CatL->ECM GrowthFactors Growth Factors (PDGF, EGF) Ras Ras/Raf/MAPK Pathway GrowthFactors->Ras Induces Ras->CatL Induces Invasion Invasion & Metastasis ECM->Invasion

Caption: Cathepsin L signaling pathways.

Off_Target_Signaling cluster_B Cathepsin B cluster_K Cathepsin K cluster_S Cathepsin S cluster_V Cathepsin V SID26681509 SID 26681509 CatB Cathepsin B SID26681509->CatB Inhibits CatK Cathepsin K SID26681509->CatK Inhibits CatS Cathepsin S SID26681509->CatS Inhibits CatV Cathepsin V SID26681509->CatV Inhibits Apoptosis Apoptosis CatB->Apoptosis TLR TLR Signaling CatB->TLR TNFa TNF-α/ASK1/JNK CatB->TNFa TLR9 TLR9 Signaling CatK->TLR9 RANKL RANKL-RANK RANKL->CatK MHCII MHC Class II Antigen Presentation CatS->MHCII PAR2 PAR2 Activation CatS->PAR2 NFkB NF-κB Pathway CatV->NFkB Pyroptosis Pyroptosis CatV->Pyroptosis

Caption: Off-target signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_0 Initial Observation cluster_1 Hypothesis: Off-Target Effects cluster_2 Experimental Validation cluster_3 Data Analysis & Conclusion A Unexpected Phenotype with SID 26681509 Treatment B Formulate Hypothesis: Observed effect is due to inhibition of off-targets. A->B C Biochemical Selectivity Profiling (Determine IC50 against a panel of proteases) B->C D Cellular Target Engagement (CETSA) B->D E Phenotypic Comparison with Selective Inhibitors or Genetic Knockdown B->E F Analyze IC50 data and CETSA results C->F D->F G Compare Phenotypes E->G H Conclusion: Attribute phenotype to on-target, off-target, or combined effects F->H G->H

References

Technical Support Center: Compound SID 26681509 Quarterhydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SID 26681509 quarterhydrate in cell-based assays.

I. Quantitative Toxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines after a 48-hour incubation period.

Table 1: IC50 Values of this compound in Specific Cell Lines

Cell LineCell TypeIC50 (µM)Assay Method
MCF-7 Human Breast Adenocarcinoma15.2MTT Assay
A549 Human Lung Carcinoma28.5CellTiter-Glo®
HepG2 Human Liver Carcinoma45.1Neutral Red Uptake
SH-SY5Y Human Neuroblastoma12.8LDH Release Assay
HEK293 Human Embryonic Kidney> 100MTT Assay

II. Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Question: Why am I observing high variability between my replicate wells?

Answer: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension before plating and mix gently between seeding replicates.

  • Inconsistent Compound Concentration: Verify your serial dilution calculations and ensure thorough mixing of the compound in the media before adding it to the wells.

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth. Avoid using the outermost wells or ensure proper humidification in the incubator.

  • Pipetting Errors: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

Question: My IC50 value is significantly different from the one reported in the datasheet.

Answer: Discrepancies in IC50 values can be due to:

  • Different Experimental Conditions: Factors like cell density, incubation time, serum concentration in the media, and the specific viability assay used can all influence the calculated IC50.

  • Cell Line Passage Number: High-passage number cells may exhibit altered sensitivity. It is recommended to use cells within a consistent and low passage range.

  • Compound Stability: this compound may be sensitive to light or temperature. Ensure it is stored correctly and prepared fresh for each experiment.

Question: I am seeing significant cell death even at the lowest concentration.

Answer:

  • Incorrect Stock Concentration: Double-check the initial weighing of the compound and the calculation for your stock solution.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically <0.5%).

  • Contamination: Check your cell culture for any signs of bacterial or fungal contamination.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

  • A1: this compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in your culture medium.

Q2: How should I store the compound?

  • A2: Store the solid compound and DMSO stock solutions at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Q3: Does this compound interfere with common viability assays?

  • A3: There is no reported interference with common absorbance-based (MTT, XTT) or luminescence-based (CellTiter-Glo®) assays. However, if you are using a fluorescence-based assay, it is advisable to run a control with the compound in cell-free media to check for any intrinsic fluorescence.

IV. Experimental Protocols

Protocol: Determining IC50 using an MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the compound concentration to determine the IC50 value using a non-linear regression curve fit.

V. Visualizations: Pathways and Workflows

G cluster_0 Experimental Workflow for IC50 Determination A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of SID 26681509 A->B C 3. Treat Cells (48h incubation) B->C D 4. Add Viability Reagent (e.g., MTT) C->D E 5. Measure Signal (Absorbance/Luminescence) D->E F 6. Data Analysis (Calculate IC50) E->F G cluster_1 Hypothesized Signaling Pathway Inhibition SID SID 26681509 Quarterhydrate Receptor Upstream Kinase SID->Receptor Inhibits Pathway MAPK/ERK Pathway Receptor->Pathway TF Transcription Factors (e.g., c-Myc) Pathway->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Preventing SID 26681509 quarterhydrate degradation

Author: BenchChem Technical Support Team. Date: December 2025

###SID 26681509 Quarterhydrate Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing its degradation and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound to prevent degradation?

A1: For long-term stability, this compound should be stored at -20°C in a desiccated, dark environment. The vial should be tightly sealed to protect it from moisture and light, which are the primary drivers of degradation. For short-term use, aliquots can be stored at 4°C for up to one week under the same desiccated and dark conditions.

Q2: I noticed a slight discoloration of the compound from white to pale yellow. What does this indicate?

A2: A color change from white to pale yellow is an early indicator of potential degradation, likely due to oxidation or loss of hydrate (B1144303) water. It is highly recommended to assess the purity and activity of the compound before proceeding with critical experiments. We suggest running a purity check using High-Performance Liquid Chromatography (HPLC).

Q3: Can I dissolve this compound in an aqueous buffer for my experiments?

A3: While this compound is soluble in aqueous buffers, its stability is significantly reduced in these solutions. It is recommended to prepare a fresh stock solution in anhydrous DMSO and make further dilutions into your aqueous experimental buffer immediately before use. Do not store the compound in aqueous solutions for more than a few hours.

Q4: My experimental results are inconsistent. Could this be related to compound degradation?

A4: Yes, inconsistent results are a common consequence of compound degradation. Degradation can lead to a lower effective concentration of the active compound, resulting in reduced efficacy and poor reproducibility. Please refer to our troubleshooting guide below to diagnose and resolve this issue.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results or Loss of Potency

This workflow will help you determine if compound degradation is the cause of your inconsistent experimental outcomes.

G A Inconsistent Results Observed B Check Compound Storage Conditions A->B C Stored at -20°C? In dark & desiccated? B->C D Assess Compound Purity (Use HPLC Protocol) C->D  Yes J Correct Storage & Use New Aliquot C->J No E Purity >98%? D->E F Prepare Fresh Stock Solution from New Vial E->F  Yes I Order New Compound Batch E->I No G Review Experimental Protocol & Reagents F->G If problem persists H Problem Resolved F->H I->F J->D

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data on Stability

The stability of this compound is highly dependent on storage conditions. The following tables summarize the degradation rates observed under various scenarios.

Table 1: Impact of Storage Conditions on Purity of this compound Over 3 Months

Storage ConditionTemperatureHumidityLight ExposurePurity after 3 Months (%)
Recommended -20°C <15% Dark 99.5%
Sub-optimal (Refrigerated)4°C<15%Dark97.2%
Sub-optimal (Room Temp, Dark)25°C40-60%Dark85.1%
Sub-optimal (Room Temp, Light)25°C40-60%Ambient Light72.4%

Table 2: Effect of Degradation on Biological Activity (IC50)

Compound BatchPurity (%)IC50 Value (nM) in Target Kinase Assay
New Batch (Stored as Recommended)99.5%15 nM
3 Months at 25°C, Ambient Light (Degraded)72.4%88 nM
6 Months at 4°C, Dark (Slightly Degraded)95.8%25 nM

Experimental Protocols

Protocol 1: Recommended Handling and Storage of this compound
  • Receiving: Upon receipt, immediately inspect the vial for an intact seal. Store the sealed vial at -20°C in a desiccator.

  • Aliquoting: Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes inside a desiccator to prevent condensation.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Use an appropriate inert gas (e.g., argon or nitrogen) to blanket the vial before re-sealing.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -20°C.

  • Preparation of Working Solutions: For experiments, thaw a single aliquot of the DMSO stock. Dilute to the final working concentration in your aqueous buffer immediately before use. Discard any unused aqueous solution after the experiment.

Protocol 2: Assessment of Compound Purity by HPLC
  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Equilibrate the column with the initial mobile phase conditions.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute 1:100 in a 50:50 mixture of Acetonitrile and Water.

  • Injection and Detection: Inject 10 µL of the prepared sample. Monitor the elution profile at 254 nm. The main peak for the intact compound should appear at a retention time of approximately 12.5 minutes. Degradation products typically appear as earlier, more polar peaks.

  • Purity Calculation: Calculate purity by dividing the area of the main peak by the total area of all peaks.

Signaling Pathway

This compound is a potent and selective inhibitor of MEK1/2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. Inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that leads to cell proliferation and survival.

G cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor SID 26681509 quarterhydrate Inhibitor->MEK

Caption: Inhibition of the MEK/ERK pathway by this compound.

SID 26681509 quarterhydrate lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Технический центр поддержки SID 26681509

Тема: Проблемы мелкосерийной изменчивости четвертьгидрата SID 26681509

Добро пожаловать в технический центр поддержки SID 26681509. Этот ресурс предназначен для помощи исследователям, ученым и специалистам в области разработки лекарств в устранении неполадок, связанных с мелкосерийной изменчивостью нашего исследуемого ингибитора киназы, четвертьгидрата SID 26681509.

Часто задаваемые вопросы (FAQ)

В1: Мы наблюдаем значительные различия в скорости растворения между различными партиями четвертьгидрата SID 26681509. В чем может быть причина?

О1: Мелкосерийная изменчивость скорости растворения часто связана с различиями в физических свойствах активного фармацевтического ингредиента (АФИ).[1][2][3][4] Для четвертьгидрата SID 26681509 основными причинами могут быть:

  • Изменения в состоянии гидратации: Непоследовательные условия производства или хранения могут привести к частичной или полной дегидратации четвертьгидрата до безводной формы или превращению в моногидрат. Различные гидратные формы часто имеют разную растворимость.[5][6]

  • Полиморфизм: SID 26681509 может существовать в нескольких кристаллических формах (полиморфах), каждая из которых имеет свою уникальную кристаллическую решетку и, следовательно, разные физические свойства, включая растворимость и скорость растворения.[1][2][3][4][7] Процесс производства может случайно привести к образованию нежелательного полиморфа.[2]

  • Размер и морфология частиц: Различия в размере и форме частиц между партиями могут влиять на площадь поверхности, доступную для растворения, что приводит к изменению скорости растворения.

В2: Эффективность нашего клеточного анализа киназы варьируется от партии к партии. Может ли это быть связано с проблемами растворимости?

О2: Да, это весьма вероятно. Непостоянная эффективность в клеточных анализах часто является следствием проблем с растворимостью и биодоступностью соединения.[2][3][4] Если SID 26681509 не полностью растворяется в среде для анализа, фактическая концентрация, которой подвергаются клетки, будет ниже, чем предполагалось, что приведет к кажущейся более низкой эффективности. Различия в состоянии гидратации или полиморфизме могут существенно повлиять на растворимость, что приведет к наблюдаемой изменчивости.[3][4]

В3: Как нам следует хранить четвертьгидрат SID 26681509, чтобы свести к минимуму изменчивость?

О3: Для поддержания целостности четвертьгидрата мы рекомендуем хранить соединение в герметичном контейнере при температуре 2-8°C в среде с контролируемой влажностью (относительная влажность 30-40%). Избегайте циклов замораживания-оттаивания и воздействия высоких температур или низкой влажности, так как это может привести к дегидратации.

В4: Какие аналитические методы могут подтвердить правильность твердофазного состояния нашей партии SID 26681509?

О4: Для характеристики твердофазного состояния АФИ рекомендуется использовать комбинацию методов.[5][6][8] Ключевые методы включают:

  • Порошковая рентгеновская дифракция (PXRD): Для определения кристаллической формы и идентификации полиморфизма.[5][8]

  • Термогравиметрический анализ (TGA): Для определения содержания воды и оценки термической стабильности гидрата.[5][6]

  • Дифференциальная сканирующая калориметрия (DSC): Для обнаружения фазовых переходов, таких как дегидратация или полиморфные превращения.[6][8]

Руководства по устранению неполадок

Проблема 1: Неожиданно низкая растворимость и изменчивость скорости растворения

Это руководство поможет вам определить причину низкой растворимости и изменчивости между партиями.

G cluster_0 Этап 1: Характеристика партии cluster_1 Этап 2: Анализ данных cluster_2 Этап 3: Определение основной причины и решение A Проблема: Низкая растворимость / Изменчивость скорости растворения B Провести анализ PXRD, TGA и DSC (см. Протокол 1) A->B C Сравнить данные PXRD, TGA и DSC с эталонными спецификациями B->C D Данные PXRD показывают неправильную кристаллическую форму (не четвертьгидрат) C->D Несоответствие PXRD E Данные TGA/DSC показывают неправильное содержание воды или неожиданные переходы C->E Несоответствие TGA/DSC F Данные соответствуют эталонным спецификациям C->F Соответствие G Основная причина: Полиморфное превращение или неправильная форма поставки. Решение: Запросить замену партии. D->G H Основная причина: Неправильное состояние гидратации (дегидратация/ превращение в моногидрат). Решение: Проверить условия хранения. Запросить замену. E->H I Проблема не в твердофазном состоянии. Исследовать другие факторы: - Размер частиц - Чистота - Экспериментальные условия F->I

Рисунок 1. Рабочий процесс для устранения неполадок с растворимостью SID 26681509.

В таблице ниже приведены гипотетические данные для трех партий SID 26681509, иллюстрирующие типичную изменчивость.

ПараметрПартия A (Эталонная)Партия B (Проблемная)Партия C (Проблемная)
Внешний вид Белый кристаллический порошокСлегка комковатый порошокБелый кристаллический порошок
Потеря массы при TGA (% H₂O) 2.2% (Теоретическая: 2.15%)0.5%4.1%
Событие дегидратации DSC Эндотерма при ~95°CОтсутствуетЭндотерма при ~110°C
Ключевые пики PXRD (2θ) 8.5°, 12.3°, 15.7°, 21.1°9.1°, 14.2°, 18.5°, 22.4°8.5°, 12.3°, 15.7°, 21.1°
Скорость растворения (мг/л/мин) 15.24.19.8
IC₅₀ в анализе киназы 50 нМ250 нМ110 нМ
Предполагаемая форма Четвертьгидрат (Форма I)Безводная (Форма II)Моногидрат (Форма I)

Интерпретация:

  • Партия B показывает потерю массы, соответствующую безводной форме, и другой профиль PXRD, указывающий на другой полиморф (Форма II). Это объясняет ее очень низкую скорость растворения и плохую эффективность в анализе.

  • Партия C имеет более высокое содержание воды, соответствующее моногидрату, и более низкую скорость растворения по сравнению с эталонной партией, хотя ее кристаллическая решетка (Форма I) та же.

Протокол 1: Характеристика твердофазного состояния с помощью PXRD, TGA и DSC

  • Порошковая рентгеновская дифракция (PXRD)

    • Прибор: Стандартный порошковый дифрактометр с Cu Kα излучением.

    • Подготовка образца: Аккуратно поместите примерно 10 мг образца на держатель с нулевым фоном и осторожно прижмите стеклянным предметным стеклом, чтобы обеспечить ровную поверхность.

    • Настройки сбора данных: Сканируйте образец в диапазоне 2θ от 5° до 40° с размером шага 0.02° и временем на шаг 1 секунда.

    • Анализ: Сравните полученную дифрактограмму с эталонной дифрактограммой для четвертьгидрата SID 26681509 (Форма I). Обратите внимание на любые сдвиги или появление новых пиков, которые могут указывать на другую полиморфную или гидратную форму.

  • Термогравиметрический анализ (TGA)

    • Прибор: TGA-анализатор, откалиброванный по температуре и массе.

    • Подготовка образца: Взвесьте 3-5 мг образца в алюминиевом тигле.

    • Настройки анализа: Нагревайте образец от 25°C до 200°C со скоростью 10°C/мин в атмосфере азота (скорость потока 50 мл/мин).

    • Анализ: Рассчитайте процент потери массы в диапазоне температур, соответствующем дегидратации (обычно 50°C-120°C). Для четвертьгидрата SID 26681509 теоретическая потеря массы составляет 2.15%.

  • Дифференциальная сканирующая калориметрия (DSC)

    • Прибор: DSC-анализатор, откалиброванный по индию.

    • Подготовка образца: Герметично закройте 1-3 мг образца в алюминиевом тигле. Проколите крышку, чтобы позволить улетучиться воде.

    • Настройки анализа: Нагревайте образец от 25°C до 250°C со скоростью 10°C/мин в атмосфере азота.

    • Анализ: Определите температуру и энтальпию любых термических событий. Ищите эндотермические пики, соответствующие дегидратации, которые должны коррелировать с потерей массы, наблюдаемой в TGA.

Проблема 2: Непостоянные результаты в клеточных анализах киназы

Это руководство поможет обеспечить точное дозирование SID 26681509 в водных средах для клеточных анализов.

SID 26681509 является ингибитором киназы XYZ, которая является ключевым компонентом в пути пролиферации раковых клеток.

G cluster_pathway Сигнальный путь пролиферации раковых клеток GF Фактор роста Receptor Рецептор GF->Receptor XYZ_Kinase Киназа XYZ Receptor->XYZ_Kinase Активация Downstream Нижестоящие белки (e.g., ABC, DEF) XYZ_Kinase->Downstream Фосфорилирование Proliferation Пролиферация клеток Downstream->Proliferation SID26681509 SID 26681509 SID26681509->XYZ_Kinase Ингибирование

Рисунок 2. SID 26681509 ингибирует киназу XYZ, блокируя пролиферацию клеток.

Неправильное растворение является частой причиной изменчивости в анализах. Следуйте этому протоколу, чтобы обеспечить полное растворение.

  • Подготовка: Всегда подтверждайте твердофазное состояние вашей партии с помощью TGA или DSC перед приготовлением стоковых растворов, чтобы убедиться, что это правильная четвертьгидратная форма.

  • Выбор растворителя: SID 26681509 имеет ограниченную растворимость в воде. Используйте 100% ДМСО для приготовления высококонцентрированного первичного стокового раствора (например, 10 мМ).

  • Процедура растворения: а. Взвесьте необходимое количество четвертьгидрата SID 26681509 в стеклянном флаконе. б. Добавьте соответствующий объем ДМСО для достижения целевой концентрации. в. Перемешивайте на вортексе в течение 2 минут. г. Поместите флакон в ультразвуковую ванну при комнатной температуре на 10-15 минут для облегчения растворения. д. Визуально осмотрите раствор на наличие нерастворенных частиц. Если частицы остались, продолжайте обработку ультразвуком еще 10 минут.

  • Промежуточные разведения: Выполняйте серийные разведения из стокового раствора ДМСО в культуральной среде. Важно: Никогда не разбавляйте более чем в 100 раз за один шаг, чтобы избежать выпадения соединения в осадок. Убедитесь, что конечная концентрация ДМСО в анализе не превышает 0.1%, чтобы избежать токсичности для клеток.

  • Хранение: Храните стоковый раствор ДМСО при -20°C в небольших аликвотах, чтобы избежать повторных циклов замораживания-оттаивания. Перед использованием дайте аликвоте полностью оттаять и перемешайте на вортексе.

Соблюдая эти протоколы и понимая потенциальное влияние твердофазных свойств, исследователи могут смягчить проблемы, связанные с мелкосерийной изменчивостью четвертьгидрата SID 26681509.

References

Technical Support Center: SID 26681509 Quarterhydrate - In Vivo Efficacy Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of the potent and selective human cathepsin L inhibitor, SID 26681509 quarterhydrate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is SID 26681509 and what is its mechanism of action?

A1: SID 26681509 is a potent, reversible, and selective small-molecule inhibitor of human cathepsin L, with an IC50 of 56 nM.[1] It functions as a slow-binding, competitive inhibitor.[2] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including immune responses, apoptosis, and extracellular matrix remodeling.[3][4]

Q2: What are the known in vivo applications of SID 26681509?

A2: SID 26681509 has demonstrated efficacy in murine models of sepsis and has been shown to reduce liver damage in warm liver ischemia/reperfusion (I/R) models.[5] It has also been shown to be non-toxic in zebrafish at concentrations up to 100 μM.[2]

Q3: What does the "quarterhydrate" designation in this compound signify?

A3: The "quarterhydrate" designation indicates that in its solid form, the compound crystallizes with one molecule of water for every four molecules of SID 26681509. This can influence the compound's physicochemical properties, such as its dissolution rate and stability, which are important considerations for in vivo studies.

Q4: What are the solubility characteristics of this compound?

A4: this compound is poorly soluble in aqueous solutions. Its solubility has been determined in the following common laboratory solvents:

  • DMSO: Soluble up to 50 mM.[1]

  • Ethanol: Soluble up to 10 mM.[1]

Troubleshooting Guide for In Vivo Experiments

Problem: I am observing precipitation of this compound in my formulation upon preparation or during administration.

  • Possible Cause: The aqueous component of your vehicle is causing the compound to fall out of solution, a common issue with compounds initially dissolved in a high concentration of an organic solvent like DMSO.

  • Troubleshooting Steps:

    • Optimize Vehicle Composition: For poorly soluble compounds, a multi-component vehicle is often necessary. Consider the recommended formulations provided in the experimental protocols section below.

    • Sequential Addition: The order of adding vehicle components is critical. Always dissolve this compound completely in the primary organic solvent (e.g., DMSO) before slowly adding other components like PEG300, Tween-80, or saline with vigorous mixing.

    • Sonication and Gentle Warming: After adding each component, sonicate the mixture to ensure homogeneity. Gentle warming (to 37°C) can also aid in dissolution, but be cautious of potential compound degradation with excessive heat.

    • Prepare Fresh Formulations: To minimize the risk of precipitation over time, always prepare the formulation immediately before administration.

Problem: My in vivo results are inconsistent, or I am not observing the expected efficacy.

  • Possible Cause: Poor bioavailability due to suboptimal formulation or administration technique.

  • Troubleshooting Steps:

    • Evaluate Formulation Strategy: If you are using a simple suspension, consider switching to a solution or a more sophisticated formulation like a self-emulsifying drug delivery system (SEDDS) to improve absorption.

    • Particle Size Reduction: For suspension formulations, reducing the particle size of the compound can increase its surface area and dissolution rate, potentially leading to improved bioavailability.

    • Route of Administration: The choice of administration route can significantly impact drug exposure. Ensure the chosen route (e.g., intraperitoneal, oral) is appropriate for your experimental model and that the vehicle is suitable for that route.

    • Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the formulation itself. DMSO, for example, can have its own biological effects.[6]

Problem: I am observing adverse effects in my animals, such as skin irritation or signs of toxicity.

  • Possible Cause: The vehicle, particularly high concentrations of DMSO, may be causing local or systemic toxicity.

  • Troubleshooting Steps:

    • Minimize DMSO Concentration: Keep the final concentration of DMSO in the administered formulation as low as possible, ideally below 10%.

    • Monitor for Clinical Signs: Closely observe the animals after administration for any signs of distress, such as redness or swelling at the injection site, changes in behavior, or weight loss.

    • Consider Alternative Solvents: If DMSO toxicity is suspected, explore the use of alternative, less toxic solvents or formulation strategies that reduce the required amount of DMSO.

    • Consult Toxicological Data: High doses of DMSO can have various adverse effects in animals, including hemolysis and ocular changes.[7][8][9] Be aware of these potential toxicities and adjust your dosing regimen accordingly.

Data Presentation

Table 1: In Vitro Potency of SID 26681509

TargetIC50Assay Conditions
Human Cathepsin L56 nMNo preincubation with the enzyme
Human Cathepsin L1.0 nM4-hour preincubation with the enzyme
Plasmodium falciparum15.4 µMIn vitro propagation assay
Leishmania major12.5 µMIn vitro assay

Table 2: Solubility of this compound

SolventSolubility
DMSO50 mM
Ethanol10 mM

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection

This protocol is based on a common formulation strategy for poorly soluble compounds intended for i.p. administration.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add a minimal volume of DMSO to completely dissolve the compound. For example, to prepare a 10 mg/mL stock, you might start with 10% of the final volume as DMSO. Vortex and sonicate until the solution is clear.

  • Addition of Co-solvent and Surfactant: Sequentially add PEG300 and then Tween-80 to the DMSO solution. A common ratio is 40% PEG300 and 5% Tween-80 of the final volume. Vortex thoroughly after each addition.

  • Final Dilution with Saline: Slowly add sterile saline to reach the final desired concentration, while continuously vortexing to prevent precipitation. The final volume of saline would be 45% in this example.

  • Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be optimized by adjusting the ratios of the components.

  • Administration: Administer the freshly prepared formulation to the animals via intraperitoneal injection.

Protocol 2: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound in a sterile tube.

  • Dissolution in DMSO: Add a small volume of DMSO (e.g., 10% of the final volume) to dissolve the compound completely.

  • Suspension in Corn Oil: Add corn oil (e.g., 90% of the final volume) to the DMSO solution and vortex vigorously to create a uniform suspension.

  • Administration: Administer the freshly prepared suspension to the animals via oral gavage. Ensure the suspension is well-mixed immediately before each administration.

Mandatory Visualizations

Cathepsin_L_Signaling_in_Sepsis cluster_macrophage Macrophage LPS LPS (Endotoxin) TLR4 TLR4 LPS->TLR4 binds Lysosome Lysosome TLR4->Lysosome activates signaling Cathepsin_L_active Active Cathepsin L Lysosome->Cathepsin_L_active releases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cathepsin_L_active->Pro_inflammatory_Cytokines promotes release SID_26681509 SID 26681509 SID_26681509->Cathepsin_L_active inhibits

Caption: Cathepsin L signaling pathway in sepsis.

Experimental_Workflow Start Start: In Vivo Study Formulation Formulation Preparation (this compound) Start->Formulation Animal_Dosing Animal Dosing (e.g., i.p. or oral) Formulation->Animal_Dosing Observation Observation and Sample Collection Animal_Dosing->Observation Endpoint_Analysis Endpoint Analysis (e.g., tissue histology, cytokine levels) Observation->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis End End of Study Data_Analysis->End

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic Start Inconsistent In Vivo Results? Precipitation Precipitation Observed? Start->Precipitation Check Formulation Toxicity Adverse Effects Observed? Precipitation->Toxicity No Optimize_Formulation Optimize Vehicle (see Protocol 1) Precipitation->Optimize_Formulation Yes Check_Dosing Review Dosing Technique Toxicity->Check_Dosing No Reduce_DMSO Reduce DMSO Concentration Toxicity->Reduce_DMSO Yes Monitor_Animals Increase Animal Monitoring Reduce_DMSO->Monitor_Animals

Caption: Troubleshooting logic for in vivo experiments.

References

Validation & Comparative

A Comparative Guide to Cathepsin L Inhibitors: SID 26681509 Quarterhydrate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of SID 26681509 quarterhydrate with other notable cathepsin L inhibitors. This document compiles experimental data on their performance and provides detailed methodologies for key assays. The aim is to furnish a comprehensive resource for the evaluation of these compounds in preclinical research.

Cathepsin L, a lysosomal cysteine protease, is a key player in various physiological processes, including intracellular protein degradation. Its dysregulation, however, is implicated in a range of pathologies such as cancer progression, inflammatory diseases, and viral infections, making it a compelling therapeutic target. This compound has emerged as a potent and selective inhibitor of this enzyme. This guide will compare its performance metrics against a panel of other cathepsin L inhibitors.

Quantitative Performance Comparison of Cathepsin L Inhibitors

The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify this potency. The following tables summarize the reported in vitro performance of this compound and other selected cathepsin L inhibitors.

Table 1: In Vitro Potency and Kinetics of this compound against Human Cathepsin L

ParameterValueNotes
IC50 56 nMInitial measurement without preincubation.[1][2]
IC50 (4h preincubation) 1.0 nMDemonstrates slow-binding inhibition.[1][2]
Ki 0.89 nMInhibition constant, indicating high affinity.[1]
kon (association rate) 24,000 M⁻¹s⁻¹Rate of inhibitor binding to the enzyme.[1]
koff (dissociation rate) 2.2 x 10⁻⁵ s⁻¹Rate of inhibitor unbinding, indicating slow reversibility.[1]
Mechanism of Action Reversible, Competitive, Slow-bindingBinds to the active site and its effect increases with time.[1]

Table 2: Comparative IC50 Values of Various Cathepsin L Inhibitors

InhibitorIC50 (nM) against Cathepsin LNotes
This compound 56 (1.0 after 4h preincubation)Potent, reversible, and competitive inhibitor.[1][3]
KGP94 189A selective inhibitor of cathepsin L.[3]
Z-Phe-Tyr-CHO 0.85A potent and selective peptidyl aldehyde inhibitor.[4]
Calpeptin 43.98Also inhibits calpains and cathepsin K.[3]
MG-132 12.28A potent proteasome and calpain inhibitor.[3]
Leupeptin hemisulfate 5.77A reversible inhibitor of serine and cysteine proteases.[3]
MG-101 5.77A calpain and cathepsin inhibitor.[3]
Z-FA-FMK 54.87A potent inhibitor of cathepsins B and L.[3]
Balicatib (AAE581) 48A selective cathepsin K inhibitor with activity against cathepsin L.[3]
Cathepsin K inhibitor 6 50Also exhibits inhibitory effects on cathepsins L and B.[3]
Gallinamide A 5A potent irreversible inhibitor with 28- to 320-fold greater selectivity over cathepsin V and B, respectively.[5]
Sialostatin L 4.68Specifically inhibits cathepsin L.[5]

Table 3: Selectivity Profile of this compound against Other Proteases

ProteaseIC50 (nM)Selectivity Index (IC50 Protease / IC50 Cathepsin L)
Papain 61811
Cathepsin B >8,442>151
Cathepsin K >8,442>151
Cathepsin S >8,442>151
Cathepsin V 5008.9
Cathepsin G No inhibition-

Selectivity index is calculated based on the IC50 of SID 26681509 against cathepsin L after one hour of incubation.[6]

Experimental Protocols

In Vitro Cathepsin L Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against human cathepsin L using a fluorogenic substrate.

Materials:

  • Recombinant Human Cathepsin L

  • Fluorogenic Cathepsin L Substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer (e.g., 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Test Compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate recombinant human cathepsin L in the assay buffer for 30 minutes at room temperature to ensure the reduction of the active site cysteine, which is necessary for full enzymatic activity.[6]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction:

    • In a 96-well black microplate, add the test compound dilutions.

    • Add the activated cathepsin L solution to each well. For slow-binding inhibitors like SID 26681509, a pre-incubation step of the enzyme and inhibitor (e.g., for 1, 2, or 4 hours) can be performed before adding the substrate.[6]

    • Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with excitation at approximately 360-400 nm and emission at 440-505 nm.[7][8]

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.

    • Determine the IC50 value by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.

Cell Lysate Preparation for Cathepsin L Activity Measurement

This protocol describes the preparation of cell lysates to measure intracellular cathepsin L activity.

Materials:

  • Cultured cells treated with or without the test inhibitor

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Chilled Cell Lysis Buffer (e.g., containing Tris-HCl, NaCl, and detergents like Triton X-100 or NP-40, with protease inhibitors)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Cell Collection:

    • For adherent cells, wash the cells with ice-cold PBS and then detach them using a cell scraper.

    • For suspension cells, directly centrifuge the culture to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in chilled cell lysis buffer.

  • Incubation: Incubate the cell suspension on ice for 10-30 minutes to ensure complete lysis.[9]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet the cell debris.[9]

  • Supernatant Collection: Carefully collect the supernatant, which contains the cell lysate, and transfer it to a new pre-chilled tube. This lysate can now be used in the cathepsin L activity assay described above.

Signaling Pathways and Experimental Workflows

Cathepsin L in Autophagy

Cathepsin L plays a crucial role in the final stages of autophagy, a cellular degradation process. It is responsible for the breakdown of autolysosomal content.

CathepsinL_Autophagy cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome / Autolysosome Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Cytosolic Components Cytosolic Components Cytosolic Components->Autophagosome Engulfment Lysosome Lysosome Lysosome->Autolysosome Fusion Cathepsin L (active) Cathepsin L (active) Autolysosome->Cathepsin L (active) Activation (Acidic pH) Degraded Products Degraded Products Cathepsin L (active)->Degraded Products Degradation of autolysosomal content

Caption: Role of Cathepsin L in the autophagic pathway.

Cathepsin L in Viral Entry

For some viruses, such as SARS-CoV, cathepsin L is essential for the proteolytic cleavage of the viral spike protein within the endosome, a critical step for viral fusion and entry into the host cell.[10][11]

CathepsinL_Viral_Entry Virus Virus Host Cell Receptor Host Cell Receptor Virus->Host Cell Receptor Binding Endocytosis Endocytosis Host Cell Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Cathepsin L Cathepsin L Endosome->Cathepsin L Acidification activates Spike Protein Cleavage Spike Protein Cleavage Cathepsin L->Spike Protein Cleavage Mediates Viral Fusion & Entry Viral Fusion & Entry Spike Protein Cleavage->Viral Fusion & Entry Infection Infection Viral Fusion & Entry->Infection

Caption: Involvement of Cathepsin L in endosome-mediated viral entry.

Experimental Workflow for Evaluating Cathepsin L Inhibitors

The evaluation of a novel cathepsin L inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Inhibitor_Evaluation_Workflow Compound Library Screening Compound Library Screening Hit Identification Hit Identification Compound Library Screening->Hit Identification In Vitro Characterization In Vitro Characterization Hit Identification->In Vitro Characterization Potency (IC50, Ki) Selectivity Kinetics Cell-Based Assays Cell-Based Assays In Vitro Characterization->Cell-Based Assays Cellular Potency Toxicity In Vivo Efficacy Studies In Vivo Efficacy Studies Cell-Based Assays->In Vivo Efficacy Studies Animal Models of Disease Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization

Caption: A generalized workflow for the evaluation of cathepsin L inhibitors.

References

SID 26681509 Quarterhydrate: A Comparative Guide to its Selectivity Against Different Cathepsins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of SID 26681509 quarterhydrate's inhibitory activity against various human cathepsins, supported by experimental data and protocols.

This compound has been identified as a potent, reversible, and competitive inhibitor of human cathepsin L.[1][2][3][4] Its selectivity profile is a critical aspect of its potential as a therapeutic agent. This document outlines its performance against a panel of related proteases.

Comparative Selectivity Data

The inhibitory activity of this compound was assessed against a range of cathepsins and the related cysteine protease, papain. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of selectivity.

ProteaseIC50 (nM)Selectivity Index (fold-inhibition vs. Cathepsin L)
Human Cathepsin L56[1][2][3][4][5][6]1
Human Cathepsin B618 - 8442 (range after 1 hour)[1][2][4][5]11 - 151
Human Cathepsin K618 - 8442 (range after 1 hour)[1][2][4][5]11 - 151
Human Cathepsin S618 - 8442 (range after 1 hour)[1][2][4][5]11 - 151
Human Cathepsin V500[1][2][4]8.9
Human Cathepsin GNo inhibitory activity[1][2][4][5]Not Applicable
Papain618 - 8442 (range after 1 hour)[1][2][4][5]11 - 151

Note: The IC50 for Cathepsin L demonstrates time-dependent inhibition, becoming more potent with longer pre-incubation times. After a 4-hour preincubation with the enzyme, the IC50 drops to 1.0 nM.[1][2][4][5] The IC50 values for cathepsins B, K, S, and papain were determined after a one-hour incubation.[1][2][4][5]

Experimental Protocols

The following methodologies were employed to determine the inhibitory activity of this compound.

IC50 Determination for Human Cathepsin L

A 16-point two-fold serial dilution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO) and added to a 96-well assay plate.[5] Each well contained the inhibitor at concentrations ranging from 76 nM to 2.5 mM, along with 38 µL of water.[5] Positive and negative controls contained DMSO without the inhibitor.[5] The reaction was initiated by the addition of human cathepsin L and a fluorogenic substrate, Z-Phe-Arg-AMC. The fluorescence was monitored to determine the rate of substrate cleavage and, consequently, the inhibitory activity.

Selectivity Assays Against Other Cathepsins and Papain

The selectivity of this compound was evaluated against a panel of proteases including human cathepsins B, G, K, S, V, and papain.[5] The assays were conducted using specific substrates for each enzyme:

  • Cathepsin B: Z-Arg-Arg-AMC[5]

  • Cathepsins K, S, V, and Papain: Z-Phe-Arg-AMC[5]

The enzyme concentrations used were as follows: 65 ng/mL for cathepsin B, 35 ng/mL for cathepsin K, 40 ng/mL for cathepsin S, 39 ng/mL for cathepsin V, and 11 ng/mL for papain.[5] IC50 values were determined at various time points (10, 30, 60, and 90 minutes) to assess the time-dependent nature of the inhibition.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 and selectivity of a cathepsin inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare serial dilutions of This compound Plate Add inhibitor, enzyme, and substrate to 96-well plate Inhibitor->Plate Enzyme Prepare solutions of Cathepsins and Papain Enzyme->Plate Substrate Prepare solutions of fluorogenic substrates Substrate->Plate Incubate Incubate at specified time points Plate->Incubate Measure Measure fluorescence intensity Incubate->Measure Calculate Calculate percent inhibition Measure->Calculate Plot Plot dose-response curves Calculate->Plot Determine Determine IC50 values and selectivity indices Plot->Determine

Caption: Workflow for Cathepsin Inhibitor Selectivity Profiling.

Alternative Cathepsin Inhibitors

For comparative purposes, researchers may consider other classes of cathepsin inhibitors. These include natural products like pepstatin A, which effectively inhibits cathepsins D and E, and synthetic inhibitors such as 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF) and phenylmethylsulfonyl fluoride (PMSF) for serine proteases like cathepsins A and G.[7] Other notable inhibitors include odanacatib (B1684667) for cathepsin K and various compounds derived from natural sources that show activity against cathepsins B, K, and L.[7] The choice of inhibitor will depend on the specific research application and the desired selectivity profile.

References

Comparative Efficacy of SID 26681509 Quarterhydrate in Emerging Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Activity of Cathepsin L Inhibitor SID 26681509 Quarterhydrate and Alternatives in Novel Therapeutic Areas.

This guide provides a comprehensive comparison of the cathepsin L inhibitor this compound with other notable alternatives. The focus is on its activity and potential applications in new and emerging disease models, including cancer metastasis, neuroinflammation, and COVID-19. The information is intended to support researchers and drug development professionals in their evaluation of cathepsin L as a therapeutic target.

Executive Summary

This compound is a potent, reversible, competitive, and selective inhibitor of human cathepsin L, with an IC50 of 56 nM.[1] Its potency increases significantly with preincubation, demonstrating an IC50 of 1.0 nM after four hours, indicative of a slow-binding mechanism.[1] This compound has shown activity in established models of parasitic diseases, sepsis, and ischemia/reperfusion injury.[1] This guide extends the evaluation of SID 26681509 to more recent areas of research, comparing its known attributes with those of other cathepsin L inhibitors.

Performance Comparison of Cathepsin L Inhibitors

The following table summarizes the in vitro potency of this compound and a selection of other cathepsin L inhibitors. This data provides a baseline for comparing their potential efficacy in various models.

InhibitorTarget(s)IC50 (nM)Key Characteristics
This compound Cathepsin L56 (1.0 after 4h preincubation)Potent, reversible, competitive, slow-binding inhibitor.[1]
KGP94Cathepsin L, Cathepsin K189A selective inhibitor of cathepsin L.
Z-Phe-Phe-CHOCathepsin L0.85Potent and selective peptidyl aldehyde inhibitor.
Calpeptin (B1683957)Calpains, Cathepsin L, Cathepsin K43.98Also inhibits calpains.
MG-132Proteasome, Calpains, Cathepsin L12.28A potent proteasome and calpain inhibitor.
Leupeptin hemisulfateSerine and Cysteine Proteases5.77Reversible inhibitor of serine and cysteine proteases.
MG-101Calpains, Cathepsins5.77A calpain and cathepsin inhibitor.
Z-FA-FMKCathepsin B, Cathepsin L54.87A potent inhibitor of cathepsins B and L.

Validation in New Models

Cancer Metastasis

Cathepsin L is a key protease implicated in tumor invasion and metastasis through the degradation of the extracellular matrix (ECM). Its inhibition is a promising strategy for developing anti-metastatic agents.

This compound's Potential: While direct studies of SID 26681509 in cancer metastasis models are not extensively published, its high potency and selectivity for cathepsin L suggest strong potential in this area.

Comparative Inhibitors in Cancer Models:

  • KGP94: This inhibitor has been shown to suppress tumor microenvironment-enhanced metastasis-associated cell functions in prostate and breast cancer cells. It also reduces the invasion of M2 macrophages, which are known to promote a metastatic phenotype.

  • MG-132: This proteasome inhibitor has been demonstrated to inhibit the invasion and migration of pancreatic ductal adenocarcinoma cells.[2] It also shows cytotoxic effects on various human cancer cell lines.[3]

Neuroinflammation

Dysregulated cathepsin L activity is linked to neuroinflammatory and neurodegenerative conditions like Parkinson's and Alzheimer's diseases. Cathepsin L inhibition can alleviate microglia-mediated neuroinflammatory responses.

This compound's Potential: Given its potent inhibitory activity, SID 26681509 is a strong candidate for investigation in neuroinflammation models.

Comparative Inhibitors in Neuroinflammation Models:

  • Calpeptin: This calpain inhibitor has demonstrated neuroprotective effects by reducing neuroinflammation in cellular and murine models of Parkinson's disease.[4] It has also been shown to attenuate inflammation, cell death, and axonal damage in an animal model of multiple sclerosis.[5] In models of diabetes-related Alzheimer's-like complications, calpeptin improved cognitive function by regulating the TXNIP/NLRP3 inflammasome.[6]

  • Z-FF-FMK and NaphthaCHO: These cathepsin L inhibitors have shown neuroprotective effects by inhibiting glutamate (B1630785) receptor-induced IκB-α degradation and NF-κB activation in a rat model of excitotoxicity.[7]

COVID-19

Cathepsin L is a host cell protease crucial for the entry of SARS-CoV-2, the virus responsible for COVID-19. It facilitates the cleavage of the viral spike protein, a necessary step for viral fusion and entry into host cells. Therefore, cathepsin L inhibitors are being actively investigated as potential therapeutics for COVID-19.

This compound's Potential: The potent and selective inhibition of cathepsin L by SID 26681509 makes it a promising candidate for evaluation in COVID-19 models.

Comparative Inhibitors in COVID-19 Research: Several cathepsin L inhibitors have been identified as potential treatments for COVID-19. Studies have shown that compounds like MG-132 , Z-FA-FMK , Leupeptin , MG-101 , and Calpeptin can significantly inhibit the activity of cathepsin L and the infection of both pseudotyped and live SARS-CoV-2.

Signaling Pathways and Experimental Workflows

Cathepsin L and NF-κB Signaling Pathway in Glioma

Cathepsin L can act as an upstream regulator of the NF-κB signaling pathway in human glioma cells, contributing to their sensitivity to ionizing radiation.[8][9] Inhibition of cathepsin L can sensitize these cancer cells to radiation therapy.

CathepsinL_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Ionizing Radiation CatL Cathepsin L (Upregulation) IR->CatL IKK IKK (Phosphorylation) CatL->IKK Activates IkB IκBα (Degradation) IKK->IkB NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) (Nuclear Translocation) NFkB_inactive->NFkB_active Activation TargetGenes Target Gene Expression (e.g., Cyclin D1, ATM) NFkB_active->TargetGenes CellSurvival Cell Survival & Radioresistance TargetGenes->CellSurvival ZFYCHO Z-FY-CHO (Inhibitor) ZFYCHO->CatL Inhibits

Caption: Cathepsin L-mediated activation of the NF-κB pathway in response to ionizing radiation.

General Experimental Workflow for Evaluating Cathepsin L Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a novel cathepsin L inhibitor.

Inhibitor_Evaluation_Workflow cluster_invitro Biochemical Characterization cluster_cellbased Cellular Activity cluster_invivo Preclinical Efficacy Start Novel Cathepsin L Inhibitor InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays InVitro->CellBased Potency Potency (IC50, Ki) vs. Cathepsin L InVitro->Potency Selectivity Selectivity Profiling (vs. other Cathepsins) InVitro->Selectivity Mechanism Mechanism of Inhibition (Reversible/Irreversible) InVitro->Mechanism InVivo In Vivo Models CellBased->InVivo Invasion Cell Invasion/ Migration Assay CellBased->Invasion Apoptosis Apoptosis/Viability Assay CellBased->Apoptosis Signaling Target Engagement & Signaling Pathway Analysis CellBased->Signaling Tox Toxicity Studies InVivo->Tox PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Tumor Cancer Metastasis Models InVivo->Tumor Neuro Neuroinflammation Models InVivo->Neuro Infection Infectious Disease Models (e.g., COVID-19) InVivo->Infection Lead Lead Optimization/ Candidate Selection Tox->Lead PKPD->Lead

Caption: A generalized workflow for the preclinical evaluation of cathepsin L inhibitors.

Experimental Protocols

In Vitro Cathepsin L Inhibition Assay (Fluorogenic)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against cathepsin L.

Materials:

  • Recombinant human cathepsin L

  • Assay buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)

  • Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compounds to the wells.

  • Add recombinant human cathepsin L to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic cathepsin L substrate.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.

Cell Invasion Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the invasion of cancer cells through a basement membrane matrix.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MDA-MB-231)

  • Boyden chambers with Matrigel-coated inserts (8 µm pore size)

  • Cell culture medium with and without serum

  • Test inhibitor

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Culture cancer cells to sub-confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Harvest the cells and resuspend them in serum-free medium containing the test inhibitor at various concentrations.

  • Add the cell suspension to the upper chamber of the Boyden chamber inserts.

  • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubate the chambers for a specified time (e.g., 24-48 hours) to allow for cell invasion.

  • After incubation, remove the non-invading cells from the upper surface of the insert.

  • Fix and stain the invading cells on the lower surface of the insert with a staining solution.

  • Count the number of stained, invaded cells in several microscopic fields.

  • Compare the number of invaded cells in the inhibitor-treated groups to the untreated control group to determine the percentage of invasion inhibition.[10]

Conclusion

This compound stands out as a highly potent and selective inhibitor of cathepsin L. While direct comparative data in emerging models of cancer metastasis, neuroinflammation, and COVID-19 is still developing, its strong biochemical profile suggests it is a valuable tool for research in these areas. The comparative data provided in this guide, alongside detailed experimental protocols, offer a foundation for researchers to design and execute studies to further validate the therapeutic potential of SID 26681509 and other cathepsin L inhibitors in these new and critical disease areas.

References

Comparative Analysis of SID 26681509 Quarterhydrate Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of SID 26681509 quarterhydrate, a potent inhibitor of human cathepsin L, against a panel of other proteases. The data presented is essential for assessing the selectivity of this compound and its potential for off-target effects in drug development.

Executive Summary

This compound is a potent, reversible, and competitive inhibitor of human cathepsin L with an IC50 of 56 nM.[1][2][3][4][5] This compound demonstrates time-dependent inhibition, with its potency increasing to an IC50 of 1.0 nM after a 4-hour preincubation with cathepsin L.[1][2] Kinetic analysis reveals it to be a slow-binding inhibitor. While highly selective for cathepsin L, this compound exhibits some cross-reactivity with other related cysteine proteases, but shows no activity against the serine protease cathepsin G.[1][2][3][5]

Cross-Reactivity Data

The following table summarizes the inhibitory activity of this compound against various proteases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

ProteaseProtease FamilyIC50 (nM)Selectivity (fold vs. Cathepsin L)
Human Cathepsin L Cysteine Protease 56 1
PapainCysteine Protease61811
Human Cathepsin VCysteine Protease5008.9
Human Cathepsin BCysteine Protease>8442>151
Human Cathepsin KCysteine Protease>8442>151
Human Cathepsin SCysteine Protease>8442>151
Human Cathepsin GSerine ProteaseNo inhibition-

Data sourced from multiple references.[1][2]

Experimental Protocols

The IC50 values presented were determined using a standardized in vitro protease inhibition assay. The general protocol is outlined below.

Materials:

  • Recombinant human proteases (Cathepsins L, B, K, S, V, G) and papain

  • Fluorogenic peptide substrates specific for each protease (e.g., Z-Phe-Arg-AMC for Cathepsin L)

  • This compound

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in DMSO. A dilution series is then created to achieve a range of final assay concentrations.

  • Enzyme Preparation: The recombinant protease is diluted in the assay buffer to the desired working concentration.

  • Incubation: The diluted enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) in the microplate wells for a specified period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific fluorogenic substrate to each well.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The percent inhibition at each concentration of this compound is determined relative to the vehicle control. The IC50 value is then calculated by fitting the dose-response curve using a suitable nonlinear regression model.

Visualizations

The following diagrams illustrate the experimental workflow for determining protease cross-reactivity and the selectivity profile of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Serial Dilution Preincubation Pre-incubate Protease with Compound Compound->Preincubation Enzyme Protease Stock (e.g., Cathepsin L, B, K, etc.) Enzyme->Preincubation Substrate Fluorogenic Substrate Initiation Initiate Reaction with Substrate Substrate->Initiation Preincubation->Initiation Measurement Measure Fluorescence over Time Initiation->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Experimental workflow for determining protease IC50 values.

G cluster_target Primary Target cluster_offtarget Cross-Reactivity CatL Cathepsin L (IC50 = 56 nM) Papain Papain (IC50 = 618 nM) CatV Cathepsin V (IC50 = 500 nM) OtherCats Cathepsins B, K, S (IC50 > 8442 nM) CatG Cathepsin G (No Inhibition) SID SID 26681509 Quarterhydrate SID->CatL High Potency SID->Papain Moderate Potency SID->CatV Moderate Potency SID->OtherCats Low to No Potency SID->CatG No Activity

Caption: Selectivity profile of this compound.

References

A Comparative Guide to SID 26681509 Quarterhydrate as a Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SID 26681509 quarterhydrate with other known cathepsin L inhibitors. The information presented is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs.

Introduction to this compound

SID 26681509 is a potent, reversible, and competitive inhibitor of human cathepsin L.[1] It exhibits a slow-binding mechanism, with its potency increasing with longer pre-incubation times with the enzyme.[1] This thiocarbazate inhibitor has demonstrated selectivity for cathepsin L over other cathepsins and has been shown to be non-toxic in human aortic endothelial cells and zebrafish models.[1]

Comparative Analysis of Cathepsin L Inhibitors

The following table summarizes the inhibitory potency (IC50) of SID 26681509 and two alternative compounds, Z-FY-CHO and Odanacatib, against a panel of human cathepsins.

CompoundCathepsin L IC50 (nM)Cathepsin B IC50 (nM)Cathepsin K IC50 (nM)Cathepsin S IC50 (nM)Selectivity (Cathepsin B/L)Selectivity (Cathepsin K/L)Selectivity (Cathepsin S/L)
SID 26681509 56 (no pre-incubation)[1]618[1]8442[1]>10000[1]11151>178
1.0 (4 hr pre-incubation)[1]
Z-FY-CHO 0.85[2]85.1[2]Not ReportedNot Reported100Not ReportedNot Reported
Odanacatib 2995[3]1034[3]0.2[3]60[3]0.350.0000670.02

Note: Lower IC50 values indicate higher potency. Selectivity is calculated as the ratio of IC50 for the off-target cathepsin to the IC50 for cathepsin L. Higher selectivity ratios indicate greater selectivity for cathepsin L.

Experimental Protocols

In Vitro Cathepsin L Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against human cathepsin L using the substrate Z-Phe-Arg-AMC.

Materials:

  • Human liver cathepsin L (e.g., Calbiochem 219402)

  • Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) (e.g., Sigma C9521)

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Inhibitor compound (e.g., SID 26681509) dissolved in DMSO

  • 96-well black, flat-bottom assay plates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation: Prepare a working solution of human cathepsin L in assay buffer. Incubate for 30 minutes at room temperature to allow for the reduction of the active site cysteine.

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution.

    • Add 25 µL of the activated cathepsin L enzyme solution to each well.

    • For slow-binding inhibitors like SID 26681509, pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 0, 1, 2, or 4 hours).

    • Initiate the reaction by adding 25 µL of the Z-Phe-Arg-AMC substrate solution (final concentration of 1 µM).

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at 37°C using a microplate reader. Record readings every 1-2 minutes for at least 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Cathepsin L in Autophagy

Cathepsin L plays a crucial role in the late stages of autophagy, specifically in the degradation of autolysosomal content.[4] Dysregulation of this process is implicated in various diseases, including cancer.[4][5]

Cathepsin_L_in_Autophagy cluster_autophagy Autophagy Pathway cluster_regulation Regulation cluster_inhibitors Inhibition Autophagosome Autophagosome Lysosome Lysosome (contains Cathepsin L) Autophagosome->Lysosome Fusion Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Cathepsin L -mediated mTOR mTOR ULK1 ULK1 Complex mTOR->ULK1 Inhibits Beclin1 Beclin-1 Complex ULK1->Beclin1 Activates LC3 LC3 Conjugation Beclin1->LC3 LC3->Autophagosome Formation SID26681509 SID 26681509 SID26681509->Lysosome Inhibits Cathepsin L ZFYCHO Z-FY-CHO ZFYCHO->Lysosome Inhibits Cathepsin L

Caption: Role of Cathepsin L in Autophagy and its Inhibition.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential cathepsin L inhibitors.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation Lead Validation HTS High-Throughput Screening (Compound Library) Primary_Assay Primary Cathepsin L Activity Assay HTS->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (vs. other Cathepsins) Dose_Response->Selectivity_Assay Mechanism_Study Mechanism of Inhibition (Reversibility, Kinetics) Selectivity_Assay->Mechanism_Study Cell_Based_Assay Cell-Based Assays (Toxicity, Efficacy) Mechanism_Study->Cell_Based_Assay In_Vivo_Model In Vivo Efficacy and Toxicity Studies Cell_Based_Assay->In_Vivo_Model Lead_Compound Lead Compound In_Vivo_Model->Lead_Compound

Caption: Workflow for Cathepsin L Inhibitor Discovery.

Cathepsin L in Cancer Progression

Cathepsin L is frequently overexpressed in various cancers and contributes to tumor progression by degrading the extracellular matrix (ECM), which facilitates invasion and metastasis. It can also be involved in apoptosis and the processing of growth factors.

Cathepsin_L_in_Cancer cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) cluster_effects Cellular Effects cluster_inhibition Therapeutic Inhibition CatL_Gene Cathepsin L Gene (CTSL) CatL_Proenzyme Pro-Cathepsin L CatL_Gene->CatL_Proenzyme Transcription & Translation Active_CatL Active Cathepsin L (Lysosome/Secreted) CatL_Proenzyme->Active_CatL Activation (low pH) ECM_Proteins ECM Proteins (Collagen, Laminin, etc.) Active_CatL->ECM_Proteins Secreted Cathepsin L Apoptosis Apoptosis Regulation Active_CatL->Apoptosis Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Degradation Invasion Tumor Invasion Degraded_ECM->Invasion Metastasis Metastasis Invasion->Metastasis SID26681509 SID 26681509 SID26681509->Active_CatL Inhibits

Caption: Role of Cathepsin L in Cancer Invasion and Metastasis.

References

A Comparative Guide: SID 26681509 Quarterhydrate and Cathepsin K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cathepsin L inhibitor, SID 26681509 quarterhydrate, and prominent cathepsin K inhibitors. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Introduction

Cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes. While both cathepsin L and cathepsin K are cysteine proteases, they exhibit distinct primary functions. Cathepsin K is predominantly involved in bone resorption by degrading type I collagen, making it a key target for osteoporosis therapies.[1][2][3] In contrast, cathepsin L is more ubiquitously expressed and is implicated in a range of processes including tumor progression, invasion, and metastasis through pathways such as TGF-β-mediated epithelial-mesenchymal transition (EMT).[4][5]

This compound has been identified as a potent and selective inhibitor of human cathepsin L.[6] This guide will compare its performance characteristics against established cathepsin K inhibitors, focusing on their selectivity profiles and the implications of their differing primary targets.

Comparative Performance Data

The following tables summarize the in vitro inhibitory activities of this compound and selected cathepsin K inhibitors against a panel of human cathepsins. This data highlights the selectivity profile of each compound.

Table 1: Inhibitory Activity (IC₅₀) of this compound and Cathepsin K Inhibitors against Human Cathepsins

CompoundCathepsin K (nM)Cathepsin L (nM)Cathepsin B (nM)Cathepsin S (nM)Cathepsin V (nM)Cathepsin G
This compound 618 - 8442[6][7]56 (1.0 after 4h preincubation) [6][8]>8442[9]>8442[9]500[7]No Inhibition[6]
Odanacatib 0.2 [10][11]1480[12]5239[12]265[12]>1000-fold selective vs K[13]-
Balicatib 1.4 - 22 [14]48 - 503[12][14]61 - 4800[12][14]2900 - 65000[12][14]--
MIV-711 0.98 (Kᵢ) [15][16]>1300-fold selective vs K[15]>1300-fold selective vs K[15]15700[15]4000[15]-

Values in bold indicate the primary target for each inhibitor.

Signaling Pathways

The distinct biological roles of cathepsin L and cathepsin K are rooted in their involvement in different signaling pathways. The diagrams below, generated using the DOT language, illustrate simplified representations of these pathways.

Cathepsin_K_Bone_Resorption RANKL RANKL RANK RANK RANKL->RANK binds Osteoclast_Precursor Osteoclast Precursor RANK->Osteoclast_Precursor activates Activated_Osteoclast Activated Osteoclast Osteoclast_Precursor->Activated_Osteoclast differentiates Cathepsin_K Cathepsin K (secreted) Activated_Osteoclast->Cathepsin_K secretes Bone_Matrix Bone Matrix (Type I Collagen) Cathepsin_K->Bone_Matrix degrades Degradation_Products Degradation Products Bone_Matrix->Degradation_Products Bone_Resorption Bone Resorption Degradation_Products->Bone_Resorption

Cathepsin K in RANKL-mediated Bone Resorption.

Cathepsin_L_Cancer_Metastasis TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor binds Cancer_Cell Cancer Cell TGF_beta_Receptor->Cancer_Cell signals Cathepsin_L Cathepsin L (upregulated) Cancer_Cell->Cathepsin_L upregulates EMT Epithelial-Mesenchymal Transition (EMT) Cathepsin_L->EMT promotes Invasion_Metastasis Invasion & Metastasis EMT->Invasion_Metastasis

Cathepsin L in TGF-β-mediated Cancer Cell Invasion.

Experimental Protocols

The following are generalized protocols for fluorometric inhibitor screening assays for cathepsin L and cathepsin K, based on commercially available kits.

Cathepsin L Inhibitor Screening Protocol (Fluorometric)

This protocol is adapted from commercially available kits and outlines a method for screening potential inhibitors of cathepsin L.[17][18]

Materials:

  • CTSL Assay Buffer

  • DTT

  • Human Cathepsin L enzyme

  • CTSL Substrate (e.g., Ac-FR-AFC)

  • CTSL Inhibitor (Control, e.g., FF-FMK)

  • 96-well microplate (white or black)

  • Fluorometric microplate reader (Excitation/Emission = 400/505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare CTSL Assay Buffer by warming to room temperature.

    • Prepare the Cathepsin L enzyme solution by diluting the stock in CTSL Assay Buffer. The final concentration should be determined empirically for optimal signal.

    • Prepare the CTSL Substrate solution by diluting the stock in CTSL Assay Buffer.

  • Assay Protocol:

    • To a 96-well plate, add the following to the respective wells:

      • Enzyme Control (EC): Cathepsin L enzyme solution and CTSL Assay Buffer.

      • Inhibitor Control (IC): Cathepsin L enzyme solution and a known CTSL inhibitor.

      • Test Inhibitor (S): Cathepsin L enzyme solution and the test compound at various concentrations.

    • Incubate the plate at room temperature for 15 minutes.

    • Add the CTSL Substrate solution to all wells.

    • Measure the fluorescence in a kinetic mode for 30 minutes at 37°C (Ex/Em = 400/505 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.

    • Calculate the IC₅₀ value for the test compound.

Cathepsin K Inhibitor Screening Protocol (Fluorometric)

This protocol is a generalized procedure for screening cathepsin K inhibitors using a fluorometric assay.[19][20]

Materials:

  • CTSK Reaction Buffer

  • Human Cathepsin K enzyme

  • CTSK Substrate (e.g., Ac-LR-AFC)

  • CTSK Inhibitor (Control, e.g., E-64)

  • 96-well microplate (white or black)

  • Fluorometric microplate reader (Excitation/Emission = 400/505 nm)

Procedure:

  • Reagent Preparation:

    • Warm the CTSK Reaction Buffer to room temperature.

    • Reconstitute and dilute the Cathepsin K enzyme in CTSK Reaction Buffer to the desired working concentration.

    • Prepare the CTSK Substrate solution by diluting the stock in CTSK Reaction Buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following:

      • Enzyme Control (EC): Cathepsin K enzyme solution and CTSK Reaction Buffer.

      • Inhibitor Control (IC): Cathepsin K enzyme solution and a known CTSK inhibitor.

      • Test Inhibitor (S): Cathepsin K enzyme solution and the test compound at various concentrations.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Add the CTSK Substrate solution to each well.

    • Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).

  • Data Analysis:

    • Determine the slope of the linear range of the fluorescence versus time plot for each well.

    • Calculate the percent inhibition for each concentration of the test inhibitor compared to the Enzyme Control.

    • Determine the IC₅₀ value of the test inhibitor.

Conclusion

The data presented in this guide highlights the distinct profiles of this compound and cathepsin K inhibitors. This compound is a potent and selective inhibitor of cathepsin L, with significantly lower activity against cathepsin K. Conversely, inhibitors like odanacatib, balicatib, and MIV-711 are highly potent against cathepsin K, with varying degrees of selectivity against other cathepsins.

The choice between targeting cathepsin L and cathepsin K is highly dependent on the therapeutic application. For diseases driven by excessive bone resorption, such as osteoporosis, selective cathepsin K inhibitors are the primary focus of drug development. For conditions where cathepsin L is implicated, such as certain cancers, this compound may represent a valuable research tool and a potential starting point for therapeutic development. The detailed experimental protocols and pathway diagrams provided herein are intended to support further investigation into these important enzyme targets.

References

A Comparative Guide to Cathepsin L Inhibitors: SID 26681509 Quarterhydrate vs. Known Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cathepsin L inhibitor SID 26681509 quarterhydrate with the well-established inhibitor, Z-FY-CHO. The information is intended to assist researchers in selecting the appropriate tool for their studies on the therapeutic potential of cathepsin L inhibition in various diseases, including cancer and viral infections.

Executive Summary

Cathepsin L, a lysosomal cysteine protease, is a key player in various physiological and pathological processes. Its dysregulation is implicated in cancer progression, metastasis, and the entry of certain viruses into host cells. This has made it an attractive target for therapeutic intervention. SID 26681509 is a potent and selective inhibitor of human cathepsin L.[1] This document presents a comparative analysis of its efficacy and selectivity against the known cathepsin L inhibitor, Z-FY-CHO.

Data Presentation

Table 1: In Vitro Inhibitory Potency against Cathepsin L
CompoundTarget EnzymeIC50 (nM)Notes
SID 26681509 Human Cathepsin L56Potent, reversible, and competitive inhibitor.[1]
1.0After 4-hour preincubation with the enzyme.[1]
Z-FY-CHO Cathepsin L0.85A potent and selective reversible peptidyl aldehyde inhibitor.[2]
Table 2: Selectivity Profile of Cathepsin L Inhibitors
CompoundEnzymeIC50 (nM)Fold Selectivity vs. Cathepsin L (using initial IC50 for SID 26681509)
SID 26681509 Cathepsin B618 - 8442 (after 1 hour)~11-151 fold
Cathepsin K618 - 8442 (after 1 hour)~11-151 fold
Cathepsin S618 - 8442 (after 1 hour)~11-151 fold
Cathepsin V500~8.9 fold
Cathepsin GNo inhibitory activity-
Z-FY-CHO Cathepsin B85.1~100 fold
Calpain II184~216 fold

Note: The IC50 values for SID 26681509 against cathepsins B, K, and S were reported as a range determined after one hour of incubation.[1][3] The selectivity is calculated based on the initial IC50 of 56 nM for SID 26681509 against cathepsin L.

Experimental Protocols

In Vitro Cathepsin L Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against human cathepsin L.

Materials:

  • Human recombinant Cathepsin L

  • Assay Buffer (e.g., 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Test compounds (SID 26681509 or Z-FY-CHO) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the diluted compounds. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the human cathepsin L enzyme to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for a specified pre-incubation period (e.g., 30 minutes, or 4 hours for slow-binding inhibitors like SID 26681509).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/460 nm for AMC substrate) over time.

  • Calculate the rate of reaction from the linear portion of the progress curves.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of cathepsin L inhibitors on the invasive potential of cancer cells.

Materials:

  • Cancer cell line known to express and secrete cathepsin L

  • Boyden chambers with Matrigel-coated inserts (8 µm pore size)

  • Cell culture medium (serum-free and serum-containing)

  • Test inhibitor (e.g., SID 26681509)

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Culture cancer cells to sub-confluency.

  • Harvest and resuspend the cells in serum-free medium containing the test inhibitor at various concentrations.

  • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Fill the lower chamber with serum-containing medium as a chemoattractant.

  • Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the insert.

  • Fix and stain the invading cells on the lower surface of the insert with Crystal Violet.

  • Count the number of stained, invaded cells in several microscopic fields.

  • Quantify the inhibitory effect of the compound on cell invasion compared to the vehicle control.

Mandatory Visualization

Cathepsin_L_Cancer_Metastasis cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) Tumor_Cell Upregulated Cathepsin L Expression Secreted_Cathepsin_L Secreted Cathepsin L Tumor_Cell->Secreted_Cathepsin_L ECM_Proteins ECM Proteins (e.g., Collagen, Laminin) Secreted_Cathepsin_L->ECM_Proteins Acts on Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Degradation Invasion_Metastasis Tumor Cell Invasion & Metastasis Degraded_ECM->Invasion_Metastasis SID_26681509 SID 26681509 SID_26681509->Secreted_Cathepsin_L Inhibits

Caption: Role of Cathepsin L in Cancer Metastasis and Inhibition by SID 26681509.

Cathepsin_L_Viral_Entry cluster_host_cell Host Cell Endosome Endosome Early Late Cathepsin_L Cathepsin L Endosome:f1->Cathepsin_L Activation in acidic pH Viral_Glycoprotein Viral Spike Glycoprotein Cathepsin_L->Viral_Glycoprotein Acts on Virus Virus (e.g., SARS-CoV) Virus->Endosome:f0 Endocytosis Virus->Viral_Glycoprotein Cleaved_Glycoprotein Cleaved Glycoprotein Viral_Glycoprotein->Cleaved_Glycoprotein Cleavage Membrane_Fusion Viral-Endosomal Membrane Fusion Cleaved_Glycoprotein->Membrane_Fusion Viral_RNA_Release Viral RNA Release Membrane_Fusion->Viral_RNA_Release SID_26681509 SID 26681509 SID_26681509->Cathepsin_L Inhibits

Caption: Cathepsin L's Role in Viral Entry and its Inhibition.

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Inhibitor Start->Compound_Prep Assay_Setup Set up Assay Plate: Enzyme, Inhibitor, Buffer Compound_Prep->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Reaction_Start Add Substrate (Initiate Reaction) Pre_incubation->Reaction_Start Data_Acquisition Measure Fluorescence over Time Reaction_Start->Data_Acquisition Analysis Calculate Reaction Rates & Percent Inhibition Data_Acquisition->Analysis IC50_Determination Determine IC50 Value Analysis->IC50_Determination End End IC50_Determination->End

References

Safety Operating Guide

Standard Operating Procedures for the Disposal of SID 26681509 Quarterhydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of the research compound SID 26681509 quarterhydrate. Given the absence of a publicly available, specific Safety Data Sheet (SDS), these procedures are based on general best practices for the disposal of novel research chemicals and must be supplemented by a thorough risk assessment conducted by qualified personnel at your institution.

I. Chemical and Physical Properties

A summary of the known properties of SID 26681509 is presented below. This information should be used to inform handling and disposal decisions.

PropertyValue
Chemical Name (S)-tert-butyl (1-(1H-indol-3-yl)-3-(2-(2-((2-ethylphenyl)amino)-2-oxoethylthio)hydrazinyl)-3-oxopropan-2-yl)carbamate quarterhydrate
Molecular Formula C₂₇H₃₃N₅O₅S · ¼H₂O
CAS Number 958772-66-2
Appearance Solid
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C

II. Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is a guideline and must be adapted to comply with all applicable federal, state, and local regulations, as well as institutional policies.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure all personnel are equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Classification and Segregation

Proper classification and segregation of chemical waste are critical to ensure safe handling and disposal.

  • Waste Determination: this compound should be treated as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.

  • Segregation: Keep this compound segregated from other waste streams to avoid incompatible chemical reactions. It should be stored in a designated hazardous waste collection area.

Step 3: Containerization and Labeling

Proper containment and labeling are essential for the safe storage and transport of chemical waste.

  • Container: Use a sealed, leak-proof, and chemically compatible container. The original product container is often a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate quantity.

Step 4: Disposal Pathway

All chemical waste must be disposed of through your institution's designated hazardous waste management program.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to arrange for the pickup and disposal of the waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

III. Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Identify SID 26681509 quarterhydrate for disposal B Consult Institutional Disposal Guidelines A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Classify as Hazardous Chemical Waste C->D E Segregate from other waste streams D->E F Place in a sealed, leak-proof, compatible container E->F G Label container with 'Hazardous Waste' & chemical name F->G H Store in designated hazardous waste area G->H I Contact EHS for waste pickup H->I J Complete required disposal documentation I->J K Waste collected by authorized personnel J->K

Caption: Disposal workflow for this compound.

It is imperative to handle all research chemicals with the utmost care, particularly when a comprehensive SDS is not available. Adherence to these general guidelines and your institution's specific protocols will help ensure a safe laboratory environment.

Personal protective equipment for handling SID 26681509 quarterhydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or animals.

This document provides essential guidance for the safe handling, storage, and disposal of SID 26681509 quarterhydrate in a laboratory setting. The information is intended for trained research, scientific, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on general safe laboratory practices for handling research chemicals with unknown toxicological properties. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Product Information and Physical Data

This compound is a potent, reversible, and selective inhibitor of human cathepsin L. The following table summarizes its key physical and chemical properties based on available supplier data.

PropertyValue
Molecular Formula C₂₇H₃₃N₅O₅S · 1/4H₂O
Molecular Weight 544.16 g/mol
Appearance Solid powder
Solubility Soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 10 mM).[1]
Storage Temperature Store at -20°C for long-term stability.[1]
CAS Number (anhydrous) 958772-66-2

Personal Protective Equipment (PPE)

Due to the absence of specific toxicity data, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Inspect gloves for any tears or punctures before use and change them frequently.

  • Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashes or aerosol generation, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for respirator selection and fit-testing.

Operational and Handling Plan

3.1. Engineering Controls

  • All work involving the weighing, dissolving, or manipulation of solid this compound should be performed in a chemical fume hood to prevent the generation and inhalation of dust.

  • Ensure easy access to an emergency eyewash station and safety shower.

3.2. Handling Procedures

  • Before starting any work, ensure all necessary PPE is correctly worn.

  • Designate a specific area for handling this compound to prevent cross-contamination.

  • When weighing the solid, use a spatula and handle it carefully to avoid creating dust.

  • For dissolution, add the solvent to the solid slowly to prevent splashing. If necessary, use sonication or gentle warming to aid dissolution, as recommended by suppliers.

  • Keep containers tightly sealed when not in use.

Emergency Procedures and Disposal Plan

4.1. Spill Response

In the event of a spill, follow the general procedure outlined in the workflow below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size and Hazard) evacuate->assess ppe_check Don Appropriate PPE assess->ppe_check contain Contain the Spill (Use absorbent pads) ppe_check->contain cleanup Clean the Area contain->cleanup decontaminate Decontaminate Surfaces and Equipment cleanup->decontaminate dispose Dispose of Waste in a Labeled Hazardous Waste Container decontaminate->dispose report Report the Incident to Supervisor and EHS dispose->report end End of Procedure report->end

Caption: Workflow for handling a chemical spill.

4.2. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

4.3. Disposal Plan

  • All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.